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Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 1-Oxa-4-azaspiro[5.5]undecan-5-one

An in-depth technical analysis of 1-Oxa-4-azaspiro[5.5]undecan-5-one requires a rigorous examination of its structural topology, physicochemical properties, and the synthetic logic required to construct its sterically de...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1-Oxa-4-azaspiro[5.5]undecan-5-one requires a rigorous examination of its structural topology, physicochemical properties, and the synthetic logic required to construct its sterically demanding spirocyclic core. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic scaffold with profound utility in modern drug discovery.

This guide dissects the causality behind its physical properties and details a self-validating synthetic protocol for its assembly.

Chemical Identity and Structural Elucidation

1-Oxa-4-azaspiro[5.5]undecan-5-one (CAS: 2098044-17-6) is a rigid, spirobicyclic heterocycle[1]. The architecture consists of a cyclohexane ring spiro-fused to a morpholin-3-one derivative.

Understanding the IUPAC nomenclature is critical for spatial vectorization:

  • Spiro[5.5]undecane core: Indicates two six-membered rings sharing a single quaternary carbon (the spiro carbon at position 6).

  • 1-Oxa-4-aza-5-one: Defines the heteroatom placement in the morpholine ring. The oxygen is at position 1, the nitrogen at position 4, and the carbonyl at position 5.

Because the spiro carbon is at position 6, it sits exactly between the ether oxygen (position 1) and the carbonyl carbon (position 5). This creates an α -alkoxy amide environment around the spiro center, heavily restricting the conformational flexibility of the molecule and forcing the attached cyclohexane ring into a highly predictable chair conformation.

StructuralMapping cluster_0 Spiro[5.5]undecane Core Topology A Ring A: Morpholin-3-one (1-Oxa-4-aza-5-one) B Spiro Carbon (Position 6) A->B C5-C6 & O1-C6 bonds C Ring B: Cyclohexane (Positions 7-11) C->B C7-C6 & C11-C6 bonds

Figure 1: Structural mapping of the spiro[5.5]undecane core and morpholinone ring.

Physical and Chemical Properties

The physical properties of 1-Oxa-4-azaspiro[5.5]undecan-5-one highlight its utility as a highly polar, rigid scaffold ()[2]. The absence of rotatable bonds within the core framework significantly reduces the entropic penalty upon target binding, a highly sought-after trait in medicinal chemistry.

PropertyValue
IUPAC Name 1-Oxa-4-azaspiro[5.5]undecan-5-one
CAS Registry Number 2098044-17-6[1]
PubChem CID 121208288[2]
Molecular Formula C9H15NO2[1]
Molecular Weight 169.22 g/mol [2]
Topological Polar Surface Area (TPSA) 38.3 Ų
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 2 (Ether O, Carbonyl O)
Rotatable Bonds 0 (Rigid spirocyclic core)

Causality in Pharmacokinetics: The TPSA of 38.3 Ų falls perfectly within the optimal range for blood-brain barrier (BBB) penetration (< 90 Ų). Furthermore, the spiro-fusion protects the morpholinone ring from rapid metabolic degradation (e.g., oxidative ring-opening by Cytochrome P450 enzymes) by sterically shielding the α -carbons.

Mechanistic Synthesis: The Aza-Oxyallyl Cation [3+3] Annulation

Constructing a spirocyclic quaternary center adjacent to two heteroatoms is notoriously difficult due to severe steric hindrance. Traditional substitution methods often fail or require harsh conditions that degrade the substrate.

To bypass this, we utilize a [3+3] annulation strategy involving an aza-oxyallyl cation intermediate ()[3]. By generating a planar, highly reactive aza-oxyallyl cation, we temporarily relieve the steric strain at the α -carbon, allowing an amphoteric compound (e.g., an epoxide or 2-haloethanol) to attack and rapidly close the morpholinone ring[4].

Mechanism N1 1-Bromo-N-hydroxycyclohexanecarboxamide (Precursor) N2 Base-Mediated Dehydrohalogenation (Et3N, 0 °C) N1->N2 N3 Spiro-Aza-Oxyallyl Cation (Reactive Intermediate) N2->N3 -HBr N5 [3+3] Annulation (Nucleophilic Attack & Ring Closure) N3->N5 N4 [1,3]-Amphoteric Compound (e.g., 2-Chloroethanol) N4->N5 N6 1-Oxa-4-azaspiro[5.5]undecan-5-one (Target Scaffold) N5->N6 Spiro-fusion formed

Figure 2: [3+3] Annulation mechanism via aza-oxyallyl cation intermediate.
Step-by-Step Experimental Protocol (Self-Validating System)

Objective: Synthesis of 1-Oxa-4-azaspiro[5.5]undecan-5-one via an aza-oxyallyl cation intermediate[5].

Reagents:

  • 1-Bromo-N-hydroxycyclohexanecarboxamide (1.0 equiv)

  • 2-Chloroethanol ([1,3]-amphoteric equivalent, 2.0 equiv)

  • Triethylamine (Et 3​ N, 2.5 equiv)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Initiation (Cation Generation) : Dissolve 1-bromo-N-hydroxycyclohexanecarboxamide in anhydrous DCM (0.1 M) under an inert argon atmosphere at 0 °C. Add Et 3​ N dropwise over 10 minutes.

    • Causality: The base deprotonates the hydroxamate, triggering the elimination of the bromide ion to form the transient, electrophilic spiro-aza-oxyallyl cation. Maintaining 0 °C is critical; if the temperature rises prematurely, the highly reactive intermediate will dimerize rather than react with the nucleophile[3].

  • Cycloaddition : Introduce 2-chloroethanol into the reaction mixture. Warm the system gradually to room temperature (25 °C) and stir for 4–6 hours.

    • Causality: The hydroxyl oxygen of 2-chloroethanol acts as a nucleophile, attacking the sterically relieved spiro-carbon ( α -position) of the cation. Subsequent intramolecular displacement of the chloride by the nitrogen traps the terminal carbon, completing the[3+3] annulation[4].

  • Validation & Quenching : Monitor the reaction via TLC (1:1 EtOAc/Hexane). The system is self-validating: the disappearance of the starting material and the emergence of a highly polar UV-active spot validate the successful ring closure. Quench with saturated aqueous NH 4​ Cl (10 mL/mmol) to neutralize residual base.

  • Extraction & Purification : Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 1:3 to 1:1 EtOAc/Hexane gradient) to isolate the pure spirocyclic product[3].

Applications in Drug Development

The 1-Oxa-4-azaspiro[5.5]undecan-5-one scaffold is a premier example of conformational restriction . In modern drug discovery, replacing flat, aromatic rings with 3D spirocyclic systems (often referred to as "escape from flatland") drastically improves the clinical success rate of drug candidates. The morpholinone ring provides vital hydrogen-bonding vectors (the amide NH and carbonyl), while the spiro-cyclohexane ring forces the molecule to occupy a specific, predictable volume in 3D space, enhancing target selectivity and reducing off-target toxicity.

References

  • PubChem Compound Summary for CID 121208288: 1-Oxa-4-azaspiro[5.5]undecan-5-one. National Center for Biotechnology Information. URL:[Link]

  • Bera, T., Singh, B., Hamlin, T. A., Sahoo, S. C., & Saha, J. (2019). "One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds." The Journal of Organic Chemistry, 84(23), 15255-15266. URL:[Link]

Sources

Exploratory

The Ascendancy of Spirocyclic Scaffolds: A Technical Guide to 1-Oxa-4-azaspiro[5.5]undecan-5-one in Drug Discovery

Abstract The relentless pursuit of novel chemical matter with enhanced therapeutic potential has driven medicinal chemistry into the third dimension. Moving beyond the flat, aromatic-rich compounds that have historically...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The relentless pursuit of novel chemical matter with enhanced therapeutic potential has driven medicinal chemistry into the third dimension. Moving beyond the flat, aromatic-rich compounds that have historically dominated drug discovery, researchers are increasingly embracing spirocyclic scaffolds to access uncharted chemical space and overcome the limitations of traditional drug candidates. This guide provides an in-depth technical exploration of the 1-Oxa-4-azaspiro[5.5]undecan-5-one core, a promising yet underexplored scaffold. By examining its structural attributes, synthetic accessibility, and potential therapeutic applications through analogy with related spirocyclic systems, we present a compelling case for its role in the future of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of spirocyclic chemistry.

Introduction: Escaping Flatland in Drug Discovery

For decades, the landscape of medicinal chemistry has been largely dominated by two-dimensional, aromatic structures. While this "flatland" has yielded numerous successful drugs, it has also contributed to challenges such as poor solubility, metabolic instability, and off-target effects. The strategic incorporation of three-dimensionality into drug candidates is now widely recognized as a critical strategy for improving drug-like properties.[1][2]

Spirocycles, characterized by two rings sharing a single common atom, are at the forefront of this paradigm shift. Their inherent rigidity and three-dimensional arrangement of atoms offer a multitude of advantages in drug design:

  • Enhanced Target Engagement: The fixed spatial orientation of substituents on a spirocyclic core can lead to more precise and potent interactions with biological targets.

  • Improved Physicochemical Properties: An increased fraction of sp3-hybridized carbons (Fsp3) in spirocyclic compounds generally correlates with higher aqueous solubility, improved metabolic stability, and reduced lipophilicity compared to their planar counterparts.[2]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to unique molecular shapes and vectoral arrays of functional groups, enabling the exploration of novel pharmacophores.

This guide focuses on the 1-Oxa-4-azaspiro[5.5]undecan-5-one scaffold, a heterocyclic system that combines the structural benefits of a spirocycle with the chemical functionality of a lactam. While direct literature on this specific molecule is limited, its constituent parts and overall architecture suggest significant potential in various therapeutic areas.

The 1-Oxa-4-azaspiro[5.5]undecan-5-one Scaffold: A Structural and Functional Analysis

The 1-Oxa-4-azaspiro[5.5]undecan-5-one core is a compelling scaffold for several reasons. Its structure features a tetrahydropyran ring fused to a piperidin-2-one (valerolactam) ring through a spirocyclic carbon atom.

Key Structural Features and Their Implications:

  • Spiro Center: The quaternary carbon at the heart of the scaffold imparts conformational rigidity, locking the two rings in a defined spatial orientation. This pre-organization can reduce the entropic penalty of binding to a target protein.

  • Lactam Moiety: The valerolactam ring provides a versatile anchor for chemical modification. The nitrogen atom can be functionalized to introduce a variety of substituents, while the carbonyl group can act as a hydrogen bond acceptor. The lactam ring itself is a common motif in biologically active molecules.

  • Tetrahydropyran Ring: The oxygen-containing ring enhances the polarity and potential for hydrogen bonding, which can contribute to improved solubility and pharmacokinetic properties. The ether linkage is generally more metabolically stable than a corresponding carbocyclic ring.

Caption: Core structure of 1-Oxa-4-azaspiro[5.5]undecan-5-one.

Synthetic Strategies: Building the Spirocyclic Core

G target 1-Oxa-4-azaspiro[5.5]undecan-5-one intermediate1 Spiro-amino acid target->intermediate1 Lactamization intermediate2 Cyclohexanone derivative intermediate1->intermediate2 Key spirocyclization step intermediate3 Protected amino-alcohol intermediate1->intermediate3 Alternative cyclization starting_material1 Commercially available cyclohexanone intermediate2->starting_material1 Functional group interconversion starting_material2 Protected amino acid intermediate3->starting_material2 Reduction & Protection

Caption: Retrosynthetic analysis for 1-Oxa-4-azaspiro[5.5]undecan-5-one.

A key step in the synthesis would likely involve an intramolecular cyclization reaction to form the spirocyclic junction. One potential forward synthesis is detailed in the experimental protocol section.

Potential Therapeutic Applications: Learning from Analogs

The therapeutic potential of the 1-Oxa-4-azaspiro[5.5]undecan-5-one scaffold can be inferred from the biological activities of structurally related spirocyclic compounds.

Oncology

Derivatives of 1-oxa-4-azaspiro[3][4]deca-6,9-diene-3,8-dione have demonstrated potent antitumor activity against various cancer cell lines, including human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa).[5][6][7] The spirocyclic core in these compounds is crucial for their cytotoxic effects. By analogy, the 1-Oxa-4-azaspiro[5.5]undecan-5-one scaffold could serve as a template for the design of novel anticancer agents.

Pain Management

A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain.[4][5][8] The spirocyclic framework was instrumental in achieving the desired dual pharmacology, leading to potent analgesia with a reduced side-effect profile compared to traditional opioids. This suggests that the 1-Oxa-4-azaspiro[5.5]undecan-5-one core could be a valuable starting point for developing novel analgesics.

Infectious Diseases

Spiro-β-lactams, which share the lactam functionality with our target scaffold, have shown promising activity against HIV-1 and Plasmodium, the causative agent of malaria.[1][9][10][11] The strained β-lactam ring is a key pharmacophoric element, but the spirocyclic nature of these molecules also plays a critical role in their biological activity. This precedent supports the exploration of 1-Oxa-4-azaspiro[5.5]undecan-5-one derivatives as potential anti-infective agents.

Structure-Activity Relationship (SAR) and Physicochemical Properties

Systematic modification of the 1-Oxa-4-azaspiro[5.5]undecan-5-one scaffold at various positions can be used to explore the structure-activity relationship and optimize for desired biological and physicochemical properties.

Caption: Potential points for chemical modification on the scaffold.

  • N-Substitution (R1): The nitrogen atom of the lactam is the most readily accessible point for modification. A wide range of substituents can be introduced here to modulate potency, selectivity, and physicochemical properties. For example, incorporating basic amines can improve solubility, while aromatic groups can engage in pi-stacking interactions with the target.

  • Tetrahydropyran Ring Substitution (R2): Substitution on the tetrahydropyran ring can be used to probe for additional binding interactions and fine-tune the molecule's three-dimensional shape.

  • Lactam Ring Substitution (R3): Alkylation of the carbon atoms adjacent to the lactam carbonyl could influence the conformation of the ring and provide additional vectors for interacting with the target.

Comparative Physicochemical Properties of Spirocyclic Scaffolds:

The table below presents a hypothetical comparison of key physicochemical properties for a generic flat aromatic compound versus a spirocyclic compound like 1-Oxa-4-azaspiro[5.5]undecan-5-one, based on general trends observed in the literature.

PropertyTypical "Flat" Aromatic CompoundExpected for 1-Oxa-4-azaspiro[5.5]undecan-5-oneRationale for Difference
Fsp3 Low (< 0.3)High (> 0.6)Increased number of sp3-hybridized carbons in the spirocyclic core.
Aqueous Solubility Low to moderateModerate to highIncreased polarity from the oxa- and aza- functionalities and reduced crystal packing energy.
LogP / LogD HighLowerThe presence of heteroatoms and a more globular shape reduce lipophilicity.
Metabolic Stability Variable, often susceptible to CYP-mediated oxidationGenerally higherThe saturated rings are often less prone to metabolic attack than electron-rich aromatic systems.
Molecular Rigidity Low (multiple rotatable bonds)High (conformationally restricted)The spirocyclic fusion point locks the two rings in a fixed orientation.

Experimental Protocols

The following section provides a detailed, albeit hypothetical, experimental protocol for the synthesis and characterization of a derivative of 1-Oxa-4-azaspiro[5.5]undecan-5-one. This protocol is based on established synthetic methodologies for related spirocyclic systems.

Synthesis of a 1-Oxa-4-azaspiro[5.5]undecan-5-one Derivative

Objective: To synthesize 4-benzyl-1-oxa-4-azaspiro[5.5]undecan-5-one.

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • 2-(Benzylamino)ethanol

  • Triethylamine (TEA)

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene, anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Step 1: Synthesis of the Acid Chloride. To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

  • Step 2: Amide Formation. Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of 2-(benzylamino)ethanol (1.0 eq) and triethylamine (1.5 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the intermediate amide.

  • Step 3: Intramolecular Cyclization (Pictet-Spengler type). To a solution of the intermediate amide (1.0 eq) in anhydrous toluene, add p-toluenesulfonic acid (1.2 eq). Heat the reaction mixture to reflux with a Dean-Stark apparatus for 24 hours. Cool the reaction to room temperature and quench with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the final product, 4-benzyl-1-oxa-4-azaspiro[5.5]undecan-5-one.

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure and purity of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the lactam.

G start Tetrahydropyran-4-carboxylic acid + 2-(Benzylamino)ethanol step1 Amide Formation start->step1 intermediate Intermediate Amide step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product 4-benzyl-1-oxa-4-azaspiro[5.5]undecan-5-one step2->product

Caption: Workflow for the synthesis of a 1-Oxa-4-azaspiro[5.5]undecan-5-one derivative.

Conclusion and Future Directions

The 1-Oxa-4-azaspiro[5.5]undecan-5-one scaffold represents a promising, yet largely untapped, area of chemical space for drug discovery. Its inherent three-dimensionality, combined with the favorable physicochemical properties associated with spirocyclic systems, makes it an attractive starting point for the development of novel therapeutics across a range of disease areas. By drawing insights from structurally related compounds with proven biological activity, we can rationally design and synthesize libraries of 1-Oxa-4-azaspiro[5.5]undecan-5-one derivatives for screening.

Future work should focus on the development of efficient and scalable synthetic routes to the core scaffold, followed by the systematic exploration of its structure-activity relationship against various biological targets. As our understanding of the value of three-dimensional molecular architecture in drug design continues to grow, scaffolds like 1-Oxa-4-azaspiro[5.5]undecan-5-one will undoubtedly play an increasingly important role in the discovery of the next generation of medicines.

References

  • Alves, N. G., Bártolo, I., Pinho e Melo, T. M. V. D., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry, 219, 113439. [Link]

  • Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(1), 18-30.
  • Alves, N. G., Bártolo, I., Pinho e Melo, T. M. V. D., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. ULisboa Research Portal. [Link]

  • Popescu, M. V., Parker, N. A., Jia, Z., et al. (2025). Photocatalysis as a mechanistic probe for the Staudinger β-lactam synthesis.
  • García, M., Virgili, M., Alonso, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • García, M., Virgili, M., Alonso, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • Alves, N. G., Bártolo, I., Pinho e Melo, T. M. V. D., et al. (2021). NOT Open Access | Synthesis and structure-activity relationships of new chiral spiro-beta-lactams highly active against HIV-1 and Plasmodium. MalariaWorld.
  • Alves, N. G., Bártolo, I., Pinho e Melo, T. M. V. D., et al. (2021). Synthesis and Structure-Activity Relationships of New Chiral Spiro-β-lactams Highly Active Against HIV-1 and Plasmodium. ResearchGate. [Link]

  • Basireddy, V., et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 79(6), 2579-2586.
  • El-Faham, A., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 6969.
  • Zhang, W., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. PubMed. [Link]

  • Various Authors. (2024).
  • De Kimpe, N., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1024-1077.
  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • Georgiadis, M. P., et al. (1992). A Convenient Synthesis of 1-Oxaspiro(5.5)
  • Hou, J. P., & Poole, J. W. (1971). lactam antibiotics: their physicochemical properties and biological activities in relation to structure. Journal of Pharmaceutical Sciences, 60(4), 503-532.
  • Zhang, W., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[3][4]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 936.

Sources

Foundational

Metrological and Structural Analysis of 1-Oxa-4-azaspiro[5.5]undecan-5-one: Exact Mass Calculation and LC-HRMS Validation Protocol

Executive Summary In modern drug discovery, the shift from flat, sp²-rich aromatic rings to sp³-rich three-dimensional scaffolds has driven the development of complex spirocyclic systems. 1-Oxa-4-azaspiro[5.5]undecan-5-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the shift from flat, sp²-rich aromatic rings to sp³-rich three-dimensional scaffolds has driven the development of complex spirocyclic systems. 1-Oxa-4-azaspiro[5.5]undecan-5-one (CAS: 2098044-17-6)[1][2][3] is a prime example of this structural evolution. Functioning as a spiro-fused morpholinone derivative, it provides a rigid, metabolically stable pharmacophore for library synthesis and lead optimization[1].

For researchers synthesizing or utilizing this building block, rigorous analytical validation is mandatory. This whitepaper provides a comprehensive deconstruction of its molecular weight (MW) and monoisotopic exact mass, detailing the causality behind mass metrology and providing a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for empirical confirmation.

De Novo Structural Deconstruction

To calculate the precise mass of a molecule, we must first translate its IUPAC nomenclature into an exact atomic inventory. The name "1-Oxa-4-azaspiro[5.5]undecan-5-one" dictates a highly specific connectivity:

  • spiro[5.5]undecane : The parent scaffold consists of two six-membered rings sharing a single quaternary carbon (the spiro carbon). An unsubstituted spiro[5.5]undecane has the formula C11​H20​ .

  • 1-Oxa : An oxygen atom replaces the carbon at position 1 (adjacent to the spiro carbon).

  • 4-aza : A nitrogen atom replaces the carbon at position 4.

  • 5-one : A carbonyl group ( C=O ) is formed at position 5.

By replacing two CH2​ groups with O and NH , and converting another CH2​ to a C=O group, the parent C11​H20​ is modified to yield the final chemical formula: C9​H15​NO2​ [3][4].

Nomenclature A Spiro[5.5]undecane (Parent C11H20) B 1-Oxa (O replaces C1) A->B C 4-aza (N replaces C4) B->C D 5-one (C=O at C5) C->D E 1-Oxa-4-azaspiro[5.5]undecan-5-one (Formula: C9H15NO2) D->E

Diagram 1: Logical derivation of the chemical formula from IUPAC nomenclature.

Mass Metrology: Exact Mass vs. Molecular Weight

A critical source of error in early-stage drug development is the conflation of Molecular Weight (Average Mass) and Exact Mass (Monoisotopic Mass) .

  • Molecular Weight is calculated using the standard atomic weights, which account for the natural isotopic distribution of elements on Earth. This value is strictly used for macroscopic stoichiometry (e.g., weighing solid powders for assay dilution).

  • Exact Mass is calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 14N , 16O ). This is the value required for High-Resolution Mass Spectrometry (HRMS)[1], as mass spectrometers detect individual isotopic peaks, not macroscopic averages.

Atomic Mass Constants

The calculations rely on the standards.

ElementIsotope Used for Exact MassMonoisotopic Mass (Da)Standard Atomic Weight ( g/mol )
Carbon (C) 12C 12.00000012.011
Hydrogen (H) 1H 1.0078251.008
Nitrogen (N) 14N 14.00307414.007
Oxygen (O) 16O 15.99491515.999
Mathematical Derivation for C9​H15​NO2​

Exact Mass Calculation (Monoisotopic):

  • C9​ : 9×12.000000=108.000000

  • H15​ : 15×1.007825=15.117375

  • N1​ : 1×14.003074=14.003074

  • O2​ : 2×15.994915=31.989830

  • Total Exact Mass = 169.110279 Da [3][5]

Molecular Weight Calculation (Average):

  • C9​ : 9×12.011=108.099

  • H15​ : 15×1.008=15.120

  • N1​ : 1×14.007=14.007

  • O2​ : 2×15.999=31.998

  • Total Molecular Weight = 169.224 g/mol [3][5]

Experimental Validation Protocol: LC-HRMS Verification

To confirm the identity of synthesized or procured 1-Oxa-4-azaspiro[5.5]undecan-5-one, exact mass must be empirically verified using an LC-HRMS system (e.g., Q-TOF or Orbitrap)[1]. The following self-validating protocol ensures ionization efficiency and minimizes false positives from isobaric interferences.

Causality of Protocol Design
  • Chromatography : The spiro-cyclohexyl ring imparts significant lipophilicity, making Reversed-Phase (RP) C18 chromatography ideal for retention.

  • Ionization : The secondary amine (4-aza) and carbonyl (5-one) groups act as excellent proton acceptors. Therefore, Electrospray Ionization in positive mode (ESI+) with a 0.1% Formic Acid modifier is chosen to drive the equilibrium toward the [M+H]+ state.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

  • LC Separation : Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.

  • MS Acquisition : Operate the HRMS in ESI+ mode. Set the mass analyzer resolution to ≥70,000 (at m/z 200) to easily resolve the target from background matrix ions.

  • Data Processing : Extract the theoretical m/z values (see Table 2) and calculate the mass error. A mass error of ≤5 ppm confirms the molecular formula.

Workflow S1 1. Sample Prep Dilute to 1 µg/mL in MeOH:H2O S2 2. UHPLC Separation C18 Column, Gradient Elution S1->S2 S3 3. ESI+ Ionization Generate [M+H]+ and [M+Na]+ S2->S3 S4 S4 S3->S4 S5 S5 S4->S5

Diagram 2: Sequential LC-HRMS workflow for exact mass empirical validation.

Target Ion m/z Values (ESI+)

When processing the mass spectra, the software will not detect the neutral exact mass (169.110279 Da). Instead, it detects ionized adducts. The theoretical m/z values for the expected adducts are calculated by adding the exact mass of the ionizing agent and subtracting the mass of an electron ( 0.000548 Da ).

Adduct TypeIonizing Species Mass (Da)Theoretical m/zRelative Abundance Expectation
Protonated [M+H]+ 1.007276170.117555 Base Peak (Highest)
Sodiated [M+Na]+ 22.989769192.100048 Moderate to Low
Potassiated [M+K]+ 38.963706208.073985 Trace

Note: Mass error in ppm is calculated as:

Error (ppm)=Theoretical m/z∣Measured m/z−Theoretical m/z∣​×1,000,000

References

  • The Journal of Organic Chemistry - ACS Publications . One-Step Assembly of Functionalized Morpholinones via Annulation. Accessed March 23, 2026.[Link]

  • National Center for Biotechnology Information (NIH) . PubChem Compound Summary for C9H15NO2 Derivatives. Accessed March 23, 2026.[Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) . Standard Atomic Weights. Accessed March 23, 2026. [Link]

Sources

Exploratory

Comprehensive Safety Data and Toxicity Profiling Guide for Novel Spirocyclic Scaffolds: Focus on 1-Oxa-4-azaspiro[5.5]undecan-5-one

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Safety Guide Introduction: The Strategic Value of Spirocyclic Scaffolds In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Safety Guide

Introduction: The Strategic Value of Spirocyclic Scaffolds

In contemporary drug discovery, overcoming the "flatness" of traditional heteroaromatic rings is a primary objective. The introduction of spirocyclic systems, such as 1-Oxa-4-azaspiro[5.5]undecan-5-one , provides conformational restriction that often translates to enhanced target selectivity, improved aqueous solubility, and increased metabolic stability[1].

However, the integration of novel, uncharacterized spiro-heterocycles into high-throughput screening pipelines necessitates a rigorous, predictive, and empirical approach to safety profiling. Because empirical toxicological data for specific novel building blocks like CAS 2098044-17-6 is often limited at the point of synthesis[2], application scientists must deploy a self-validating framework to establish a reliable Safety Data Sheet (SDS) and toxicity profile.

Chemical Identity & Physicochemical Properties

The following table summarizes the core quantitative and structural data for 1-Oxa-4-azaspiro[5.5]undecan-5-one, serving as the foundation for its safety assessment.

ParameterValue / Descriptor
Chemical Name 1-Oxa-4-azaspiro[5.5]undecan-5-one
CAS Registry Number 2098044-17-6[2]
PubChem CID 121208288[3]
Molecular Formula C₉H₁₅NO₂[3]
Molecular Weight 169.22 g/mol
Structural Class Spirocyclic Morpholinone Derivative
Recommended Storage 2-8°C, sealed in a dry, dark environment[2]

Predictive Toxicology & Structural Alerts (In Silico)

Before initiating empirical assays, a structural analysis is critical for hazard identification. 1-Oxa-4-azaspiro[5.5]undecan-5-one lacks overt toxicophores (e.g., aromatic nitro groups, reactive Michael acceptors, or alkylating epoxides).

Mechanistic Liability Analysis: The primary structural feature is the spiro-fused morpholinone ring. While generally stable, the secondary amine within the morpholinone system can become protonated at physiological pH. Lipophilic basic amines are notorious for interacting with the inner vestibule of the hERG potassium channel, potentially leading to cardiotoxicity (QT prolongation)[4]. Furthermore, hepatic CYP450 enzymes may catalyze the N-oxidation or ring-opening of the morpholinone, generating reactive oxygen species (ROS) or reactive intermediates that trigger cellular apoptosis.

ToxicityWorkflow A 1-Oxa-4-azaspiro[5.5] undecan-5-one B In Silico Profiling (QSAR / DEREK) A->B C In Vitro Cytotoxicity (HepG2 / HEK293) B->C D Genotoxicity (OECD 471 Ames) B->D E Safety Data Sheet (SDS) Generation C->E D->E

Fig 1. Sequential toxicity profiling workflow from in silico prediction to SDS generation.

Recommended Safety Data Sheet (SDS) Guidelines

In the absence of exhaustive in vivo data, this compound must be handled under the assumption that it is a potential irritant and biologically active xenobiotic.

  • Hazards Identification (GHS Classification):

    • Skin Irritation (Category 2) - H315

    • Eye Irritation (Category 2A) - H319

    • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles, and a half-mask respirator if aerosolization is possible. All handling of the dry powder must occur within a Class II biological safety cabinet or chemical fume hood.

  • Handling & Solubilization: The compound exhibits limited aqueous solubility. For in vitro assays, prepare a master stock in 100% LC-MS grade Dimethyl Sulfoxide (DMSO), ensuring the final assay concentration of DMSO does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Empirical Toxicity Profiling: Experimental Workflows

To transition a novel building block from a chemical entity to a validated biological probe, application scientists must execute a self-validating suite of assays. The following protocols are designed with built-in causality and orthogonal controls.

Protocol 4.1: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity. Because mitochondrial dysfunction is typically the first physiological failure under xenobiotic stress, a drop in tetrazolium reduction directly correlates with the compound's interference in cellular respiration.

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. (Rationale: HepG2 cells retain basal levels of hepatic metabolizing enzymes, providing a more accurate toxicity model than non-hepatic lines).

  • Compound Treatment: Treat cells with 1-Oxa-4-azaspiro[5.5]undecan-5-one in a 10-point dose-response curve (0.1 µM to 100 µM).

    • Self-Validation Control: Include a 0.1% DMSO vehicle control (negative) and 10 µM Doxorubicin (positive control).

  • Incubation: Incubate for 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Solubilization & Readout: Discard the media, dissolve the resulting formazan crystals in 150 µL of acidic isopropanol, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.

ApoptosisPathway Xeno Xenobiotic Exposure (Spirocycle Derivative) CYP CYP450 Metabolism (Hepatic S9 Fraction) Xeno->CYP ROS Reactive Metabolite / ROS CYP->ROS Mito Mitochondrial Dysfunction (Cytochrome c release) ROS->Mito Casp Caspase Cascade Activation Mito->Casp

Fig 2. Theoretical intracellular cytotoxicity pathway mediated by reactive xenobiotic metabolites.

Protocol 4.2: Genotoxicity Assessment (OECD 471 Ames Test)

Causality: Regulatory frameworks require the assessment of point mutations. By utilizing histidine-dependent Salmonella typhimurium strains, only bacteria that undergo a reverse mutation caused by the test compound will survive on histidine-depleted agar[5].

  • Strain Preparation: Culture S. typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight.

  • Metabolic Activation (S9 Mix): Because spirocycles may be inert until metabolized, conduct the assay both in the presence and absence of 30% rat liver S9 fraction (induced by phenobarbital/β-naphthoflavone)[6].

  • Pre-Incubation: Mix 100 µL of the bacterial suspension, 500 µL of S9 mix (or buffer), and 50 µL of the test compound (up to 5000 µ g/plate ). Incubate at 37°C for 30 minutes to allow metabolic conversion[6].

  • Plating: Add 2 mL of molten top agar (containing trace histidine) to the mixture, vortex, and pour onto minimal glucose agar plates.

  • Scoring: Incubate plates for 48-72 hours at 37°C. A compound is flagged as mutagenic if the number of revertant colonies is 2-fold higher than the vehicle control.

Protocol 4.3: Cardiotoxicity Screening (ICH S7B hERG Patch-Clamp)

Causality: As noted in the in silico analysis, the secondary amine of the spirocycle may interact with the hERG channel. The ICH S7B guideline mandates in vitro IKr/hERG assays to assess the risk of delayed ventricular repolarization[4]. Patch-clamp electrophysiology is the gold standard because it directly measures the ionic current passing through the channel pore[7].

  • Cell Preparation: Utilize HEK293 cells stably transfected with the human KCNH2 (hERG) gene.

  • Electrophysiological Setup: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ. Fill with intracellular solution (e.g., 130 mM KCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).

  • Voltage Protocol: Establish a whole-cell configuration. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Measurement: Perfuse the cells with extracellular solution containing 1-Oxa-4-azaspiro[5.5]undecan-5-one at escalating concentrations (1, 3, 10, 30 µM).

    • Self-Validation Control: Apply 0.1 µM E-4031 (a known hERG blocker) at the end of the experiment to ensure the recorded current is exclusively hERG-mediated.

  • Data Analysis: Calculate the fractional block of the tail current. An IC₅₀ < 10 µM indicates a significant liability for QT prolongation that must be addressed via structural optimization.

Conclusion

The integration of 1-Oxa-4-azaspiro[5.5]undecan-5-one into drug discovery pipelines offers significant structural advantages, but requires strict adherence to predictive and empirical safety protocols. By executing the self-validating MTT, OECD 471 (Ames), and ICH S7B (hERG) assays detailed above, researchers can accurately map the toxicity profile of this spirocyclic building block, ensuring both laboratory safety and downstream clinical viability.

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Foundational

In-Depth Technical Guide: CAS Registry Verification and Synthetic Application of 1-Oxa-4-azaspiro[5.5]undecan-5-one

Executive Summary In contemporary drug discovery, the transition from flat, aromatic compounds to complex, three-dimensional architectures has driven the demand for spirocyclic N-heterocycles. These scaffolds increase th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the transition from flat, aromatic compounds to complex, three-dimensional architectures has driven the demand for spirocyclic N-heterocycles. These scaffolds increase the fraction of sp³-hybridized carbons (Fsp³), which is empirically correlated with improved clinical success rates due to enhanced metabolic stability and solubility. Among these privileged scaffolds is 1-Oxa-4-azaspiro[5.5]undecan-5-one (CAS: 2098044-17-6), a spirocyclic morpholinone.

This whitepaper provides a comprehensive, field-proven guide for researchers and drug development professionals. It details the precise physicochemical profiling, the self-validating methodological workflow for CAS registry verification, and the mechanistic causality behind its synthesis via aza-oxyallyl cation annulation.

Chemical Identity and Physicochemical Profiling

Accurate chemical identification is the bedrock of reproducible research. 1-Oxa-4-azaspiro[5.5]undecan-5-one consists of a morpholin-3-one ring spiro-fused to a cyclohexane ring. The nomenclature dictates that the spiro carbon acts as the bridge between the oxygen-containing heterocycle and the carbocycle, creating a rigid, non-planar topography.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 1-Oxa-4-azaspiro[5.5]undecan-5-one
CAS Registry Number 2098044-17-6
PubChem CID 121208288
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol
Scaffold Class Spirocyclic Saturated N-Heterocycle

Data sourced and verified from the National Center for Biotechnology Information .

Methodological Workflow: CAS Registry Verification

A self-validating protocol for CAS number verification is essential to prevent the procurement or synthesis of incorrect constitutional isomers. The following step-by-step methodology ensures absolute data integrity when querying 1-Oxa-4-azaspiro[5.5]undecan-5-one.

Step-by-Step Verification Protocol
  • Query Formulation: Begin by translating the target structure into a canonical SMILES string or exact IUPAC name. This eliminates the ambiguity inherent in trivial naming conventions.

  • Primary Database Interrogation: Input the formulated query into primary authoritative databases (e.g., CAS SciFinder-n or PubChem). For this specific spirocycle, the query yields the primary registry number 2098044-17-6 .

  • Cross-Reference Validation: Cross-reference the retrieved CAS number against commercial vendor catalogs (e.g., BLD Pharm, Bidepharm). Discrepancies often arise from undocumented salt forms or stereoisomers; ensure the exact mass (169.22 g/mol ) and formula (C₉H₁₅NO₂) perfectly align with the base-free structure.

  • Structural Confirmation: Validate the database structure against experimental analytical data (NMR, HRMS) from primary literature to confirm that the spiro[5.5]undecane core and the morpholin-3-one functional groups are correctly assigned.

CAS_Workflow A 1. Query Formulation (SMILES / IUPAC Name) B 2. Primary Database Search (SciFinder-n / PubChem) A->B C 3. Cross-Reference Validation (Vendor Catalogs) B->C D 4. Structural Confirmation (Isotope / MW Check) C->D E Verified CAS RN 2098044-17-6 D->E

Figure 1. Step-by-step methodological workflow for CAS registry number verification.

Synthetic Methodology: The Aza-Oxyallyl Cation Annulation

The synthesis of spirocyclic morpholinones traditionally required multi-step linear sequences with poor atom economy. However, modern approaches utilize a highly convergent [3+3]-annulation strategy involving an aza-oxyallyl cation and an amphoteric compound .

Step-by-Step Experimental Protocol
  • Preparation of the Precursor: Dissolve the α-bromo hydroxamate (a cyclohexane derivative to provide the spiro-carbocycle, 2.0 equiv) and the amphoteric compound (e.g., a hydroxyl enone, 1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a 0.2 M concentration.

  • Base-Mediated Initiation: Add Na₂CO₃ (3.0 equiv) to the solution.

    • Causality: Na₂CO₃ acts as a mild base that selectively drives the deprotonation and subsequent dehalogenation of the α-bromo hydroxamate. This generates the highly reactive aza-oxyallyl cation in situ without degrading the sensitive nucleophilic/electrophilic sites of the amphoteric partner.

  • Regioselective Annulation: Stir the reaction mixture at room temperature until completion.

    • Causality: The choice of HFIP as a solvent is not arbitrary. HFIP is a strong hydrogen-bond donor that stabilizes the transition state of the aza-oxyallyl cation. This stabilization dictates the regioselectivity of the[3+3] annulation, ensuring the nucleophilic oxygen and electrophilic π-system of the amphoteric compound align perfectly with the cation to form the morpholin-3-one ring .

  • Isolation: Monitor the reaction via TLC. Upon completion, purify the crude mixture via silica gel column chromatography to isolate the functionalized 1-Oxa-4-azaspiro[5.5]undecan-5-one derivative.

Synthesis_Mechanism N1 α-Bromo Hydroxamate (Cyclohexane derivative) N2 Base (Na2CO3) / HFIP Deprotonation N1->N2 N3 Aza-Oxyallyl Cation (Reactive Intermediate) N2->N3 N5 [3+3] Annulation (Regioselective) N3->N5 N4 Amphoteric Compound (Nucleophile/Electrophile) N4->N5 N6 1-Oxa-4-azaspiro[5.5]undecan-5-one (Target Spirocycle) N5->N6

Figure 2. Mechanistic pathway for the [3+3] annulation of aza-oxyallyl cations.

Conclusion

The identification and synthesis of 1-Oxa-4-azaspiro[5.5]undecan-5-one (CAS: 2098044-17-6) represent a critical intersection of chemical informatics and advanced synthetic methodology. By strictly adhering to self-validating database verification protocols and leveraging the mechanistic elegance of aza-oxyallyl cation chemistry, researchers can efficiently incorporate this privileged spirocyclic scaffold into next-generation drug discovery pipelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 121208288, 1-Oxa-4-azaspiro[5.5]undecan-5-one." PubChem,[Link][1][2]

  • "One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds." The Journal of Organic Chemistry, ACS Publications,[Link][3][4]

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for 1-Oxa-4-azaspiro[5.5]undecan-5-one

Document Type: Advanced Mechanistic Protocol & Standard Operating Procedure Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Introduction & Mechanistic Rationale Spirocyclic morpholino...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Mechanistic Protocol & Standard Operating Procedure Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

Spirocyclic morpholinones, specifically 1-oxa-4-azaspiro[5.5]undecan-5-one (also known as 2,2-pentamethylenemorpholin-3-one), serve as highly valuable conformationally restricted scaffolds in medicinal chemistry. They are frequently utilized as critical precursors for[1]. While highly functionalized derivatives of these ring systems can be assembled via the[2], the de novo synthesis of the unsubstituted spirocyclic core requires a highly optimized, polarity-matched aliphatic approach.

The Causality of Route Selection: A common novice approach to synthesizing morpholin-3-ones involves reacting an α -bromo ester with 2-aminoethanol. However, applying this logic to a spirocyclic system would require using 1-bromocyclohexanecarboxylic acid. Because the α -carbon is a sterically hindered tertiary center, the subsequent intramolecular SN​2 displacement by the alkoxide is kinetically unfavorable and heavily outcompeted by E2 elimination (yielding cyclohexene derivatives).

To bypass this steric bottleneck, we reverse the polarity of the coupling partners. By utilizing 1-hydroxycyclohexanecarboxylic acid and 2-chloroethylamine , the leaving group (chloride) is placed on an unhindered primary carbon. Following amide coupling, the tertiary alcohol is deprotonated to form a highly nucleophilic alkoxide, which undergoes a rapid, thermodynamically favored 6-exo-tet intramolecular cyclization to forge the 1-oxa-4-azaspiro[5.5]undecan-5-one core in excellent yield.

Retrosynthetic Analysis

Retrosynthesis SM 1-Hydroxycyclohexanecarboxylic acid + 2-Chloroethylamine Int N-(2-chloroethyl)-1-hydroxy- cyclohexanecarboxamide SM->Int Amide Coupling (EDC/HOBt) Prod 1-Oxa-4-azaspiro[5.5]undecan-5-one (Target Molecule) Int->Prod 6-exo-tet Cyclization (NaH, THF)

Retrosynthetic logic for 1-Oxa-4-azaspiro[5.5]undecan-5-one via 6-exo-tet cyclization.

Reagents & Materials

All quantitative data for the two-step synthesis is summarized below for a standard 10 mmol scale operation.

Table 1: Reagents for Step 1 (Amide Coupling)

ReagentMW ( g/mol )EquivalentsAmountRole
1-Hydroxycyclohexanecarboxylic acid144.171.01.44 gStarting Material
2-Chloroethylamine hydrochloride115.991.21.39 gAmine Nucleophile
EDC·HCl191.701.52.88 gCoupling Agent
HOBt135.131.52.03 gCoupling Additive
DIPEA129.243.05.2 mLBase
DMF (Anhydrous)N/A-20 mLSolvent

Table 2: Reagents for Step 2 (Intramolecular Cyclization)

ReagentMW ( g/mol )EquivalentsAmountRole
N-(2-chloroethyl)-1-hydroxycyclohexanecarboxamide205.681.0~1.65 g*Intermediate
NaH (60% dispersion in mineral oil)24.002.50.80 gStrong Base
THF (Anhydrous)N/A-25 mLSolvent

*Assumes an 80% yield (~8.0 mmol) carried over from Step 1.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2-chloroethyl)-1-hydroxycyclohexanecarboxamide
  • Pre-activation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-hydroxycyclohexanecarboxylic acid (1.44 g, 10 mmol), EDC·HCl (2.88 g, 15 mmol), and HOBt (2.03 g, 15 mmol). Dissolve the mixture in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (5.2 mL, 30 mmol) dropwise. Stir the reaction mixture for 15 minutes at room temperature. Causality Note: Pre-activating the carboxylic acid prior to introducing the amine hydrochloride prevents competitive side reactions and maximizes the active ester formation.

  • Coupling: Add 2-chloroethylamine hydrochloride (1.39 g, 12 mmol) in one portion. Stir the reaction at room temperature for 12 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (100 mL). Sequentially wash the organic layer with 1N HCl (2 × 30 mL) to remove unreacted amine/DIPEA, saturated aqueous NaHCO3​ (2 × 30 mL) to remove unreacted acid/HOBt, and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crude intermediate. Proceed directly to Step 2.

Step 2: Intramolecular Etherification (Cyclization)
  • Preparation: Dissolve the crude N-(2-chloroethyl)-1-hydroxycyclohexanecarboxamide (~1.65 g, 8.0 mmol) in anhydrous THF (25 mL) in a flame-dried flask under nitrogen. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 0.80 g, 20 mmol) in small portions. Causality Note: 2.5 equivalents of NaH are strictly required. The first equivalent deprotonates the tertiary alcohol, and the second deprotonates the amide NH. Fully deprotonating the amide prevents the nitrogen from acting as a competing nucleophile (which would form an unwanted aziridine byproduct).

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. The tertiary alkoxide will efficiently displace the primary chloride via a 6-exo-tet mechanism.

  • Quench & Extraction: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4​Cl (10 mL) to neutralize excess NaH. Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over Na2​SO4​ , filter, and concentrate. Purify the residue by silica gel flash column chromatography (Eluent: Hexanes/Ethyl Acetate 1:1 to 0:1) to yield pure 1-oxa-4-azaspiro[5.5]undecan-5-one.

Experimental Workflow

Workflow Step1 Step 1: Amide Coupling 1-OH-CyHex-COOH + 2-Cl-EtNH2 Step2 Workup & Extraction Wash with brine, dry, concentrate Step1->Step2 Step3 Step 2: Intramolecular Cyclization NaH in THF (0°C to RT) Step2->Step3 Step4 Purification & Isolation Yield target spirocyclic morpholinone Step3->Step4

Experimental workflow for the two-step synthesis of 1-Oxa-4-azaspiro[5.5]undecan-5-one.

Analytical Characterization & Validation

To ensure this protocol acts as a self-validating system , cross-reference your isolated product against the following expected spectroscopic benchmarks. Successful cyclization is definitively proven by the loss of the hydroxyl stretch and the downfield shift of the aliphatic chloroethyl protons.

  • IR Spectroscopy: Disappearance of the broad -OH stretch (~3400 cm−1 ) present in the intermediate. Presence of a strong amide carbonyl stretch (~1660 cm−1 ).

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ ~6.80 (br s, 1H, NH)

    • δ ~3.85 (t, J = 5.2 Hz, 2H, CH2​ -O, shifted downfield from ~3.6 ppm in the chloride intermediate)

    • δ ~3.35 (td, J = 5.2, 2.5 Hz, 2H, CH2​ -N)

    • δ ~1.85 - 1.20 (m, 10H, cyclohexane ring protons)

  • 13 C NMR (100 MHz, CDCl3​ ): δ ~172.5 (C=O), 75.2 (Spiro C-O), 59.8 ( CH2​ -O), 40.5 ( CH2​ -N), 34.8 (x2), 25.1, 21.3 (x2) (Cyclohexane carbons).

  • HRMS (ESI+): Calculated for C9​H15​NO2​ [M+H]+ : 170.1181; Found: ~170.1185. (Confirmation of the loss of HCl, Δ M = -36).

References

  • Bera, T., & Singh, B. (2021). One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds. The Journal of Organic Chemistry, 86(15), 10330–10343. URL: [Link]

Sources

Application

The Ascendant Role of 1-Oxa-4-azaspiro[5.5]undecan-5-one in Modern Medicinal Chemistry: A Guide to Application and Protocol

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional, often planar, molecular architectures. In this context, spirocyclic scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional, often planar, molecular architectures. In this context, spirocyclic scaffolds have emerged as a powerful tool for navigating the complexities of drug design.[1][2] Their inherent three-dimensionality and conformational rigidity offer a unique opportunity to optimize ligand-target interactions while improving physicochemical properties.[3] Among these privileged structures, the 1-oxa-4-azaspiro[5.5]undecan-5-one core, a spirocyclic δ-valerolactam, represents a versatile and increasingly utilized building block in the development of next-generation therapeutics. This guide provides an in-depth exploration of its synthesis, functionalization, and application in medicinal chemistry, complete with detailed protocols for the research scientist.

The Strategic Advantage of the 1-Oxa-4-azaspiro[5.5]undecan-5-one Scaffold

The incorporation of the 1-Oxa-4-azaspiro[5.5]undecan-5-one motif into a drug candidate can bestow several desirable attributes. The spirocyclic nature of the scaffold introduces a well-defined three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for the biological target by locking the molecule in a more favorable conformation.[1] Furthermore, the presence of both a lactam and an ether functionality provides opportunities for diverse chemical modifications, allowing for the fine-tuning of properties such as solubility, metabolic stability, and cell permeability. The nitrogen atom of the lactam is a key handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in a targeted manner.

Synthesis of the Core Scaffold: A Protocol for 1-Oxa-4-azaspiro[5.5]undecan-5-one

The synthesis of the 1-oxa-4-azaspiro[5.5]undecan-5-one core can be achieved through a variety of synthetic strategies. One of the most efficient methods involves an intramolecular cyclization of a suitably functionalized piperidine precursor. The following protocol is a representative example based on established methodologies for the synthesis of related spirocyclic systems.[4]

Protocol: Synthesis of 1-Oxa-4-azaspiro[5.5]undecan-5-one

Materials:

  • N-Boc-4-piperidone

  • (3-Hydroxypropyl)triphenylphosphonium bromide

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 5-Bromovaleryl chloride

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Wittig Reaction. To a stirred suspension of (3-hydroxypropyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add KHMDS (1.1 eq) portion-wise. Stir the resulting orange-red solution for 30 minutes at 0 °C. Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford N-Boc-4-(3-hydroxypropylidene)piperidine.

  • Step 2: Boc Deprotection. Dissolve the product from Step 1 in DCM and add TFA (5 eq). Stir the reaction mixture at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Dissolve the residue in a minimal amount of DCM and add a saturated aqueous solution of NaHCO₃ until the solution is basic. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield 4-(3-hydroxypropylidene)piperidine.

  • Step 3: N-Acylation. To a solution of 4-(3-hydroxypropylidene)piperidine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add 5-bromovaleryl chloride (1.1 eq) dropwise. Stir the reaction at room temperature for 4 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Step 4: Intramolecular O-Alkylation (Lactonization). To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the product from Step 3 in anhydrous THF dropwise. Stir the reaction mixture at room temperature for 12 hours. Carefully quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 1-Oxa-4-azaspiro[5.5]undecan-5-one.

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Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Pathway N-Boc-4-piperidone N-Boc-4-piperidone Wittig Step 1: Wittig Reaction N-Boc-4-piperidone->Wittig Phosphonium_Salt (3-Hydroxypropyl)triphenylphosphonium bromide Phosphonium_Salt->Wittig Deprotection Step 2: Boc Deprotection Wittig->Deprotection N-Boc-4-(3-hydroxypropylidene)piperidine Acylation Step 3: N-Acylation Deprotection->Acylation 4-(3-hydroxypropylidene)piperidine Cyclization Step 4: Intramolecular Cyclization Acylation->Cyclization N-acylated intermediate Final_Product Final_Product Cyclization->Final_Product 1-Oxa-4-azaspiro[5.5]undecan-5-one

Caption: Synthetic workflow for 1-Oxa-4-azaspiro[5.5]undecan-5-one.

Functionalization of the 1-Oxa-4-azaspiro[5.5]undecan-5-one Scaffold

The secondary amine within the lactam ring of 1-Oxa-4-azaspiro[5.5]undecan-5-one is the primary site for diversification, allowing for the introduction of a wide range of substituents to explore the chemical space around the core scaffold.

Protocol: N-Alkylation

N-alkylation is a fundamental transformation for introducing alkyl groups onto the nitrogen atom.

Materials:

  • 1-Oxa-4-azaspiro[5.5]undecan-5-one

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of 1-Oxa-4-azaspiro[5.5]undecan-5-one (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol: N-Arylation

The introduction of aryl or heteroaryl moieties can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Materials:

  • 1-Oxa-4-azaspiro[5.5]undecan-5-one

  • Aryl or heteroaryl halide (e.g., 4-bromotoluene, 2-chloropyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard workup and purification reagents

Procedure:

  • In a reaction vessel, combine 1-Oxa-4-azaspiro[5.5]undecan-5-one (1.0 eq), the aryl/heteroaryl halide (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Applications in Medicinal Chemistry: Case Studies

The 1-Oxa-4-azaspiro[5.5]undecan-5-one scaffold and its derivatives have shown promise in various therapeutic areas, including oncology and pain management.

Case Study 1: Anticancer Agents

Derivatives of a related scaffold, 1-oxa-4-azaspiro[4][5]deca-6,9-diene-3,8-dione, have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines.[6][7] These studies demonstrate that modifications at the nitrogen atom can significantly impact cytotoxic potency.

CompoundR GroupA549 IC₅₀ (µM)[6]MDA-MB-231 IC₅₀ (µM)[6]HeLa IC₅₀ (µM)[6]
11a Methyl>501.121.34
11b Ethyl0.180.430.56
11g 4-Methylbenzyl0.450.230.31
11h 4-Bromobenzyl0.190.080.15

Data from "Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4][5]deca-6,9-diene-3,8-dione Derivatives" published in Molecules, 2019.[6]

dot

Anticancer_Activity Scaffold 1-Oxa-4-azaspiro [4,5]deca-6,9-diene-3,8-dione N_Functionalization N-Alkylation/ N-Benzylation Scaffold->N_Functionalization SAR_Exploration Structure-Activity Relationship (SAR) N_Functionalization->SAR_Exploration Biological_Evaluation In Vitro Cytotoxicity (A549, MDA-MB-231, HeLa) SAR_Exploration->Biological_Evaluation Lead_Compound Identification of Potent Derivatives (e.g., 11h) Biological_Evaluation->Lead_Compound

Caption: Drug discovery workflow for spirocyclic anticancer agents.

Case Study 2: Dual μ-Opioid Receptor Agonists and σ₁ Receptor Antagonists for Pain Management

In the quest for safer and more effective analgesics, researchers have explored dual-target ligands. A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which share the core spirocyclic structure, were designed as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists.[4][8] This dual mechanism of action aims to provide potent analgesia with a reduced side-effect profile compared to traditional opioids. The synthesis of these compounds involved the construction of the spirocyclic core followed by functionalization at both nitrogen atoms.

CompoundMOR Ki (nM)[4]σ₁R Ki (nM)[4]
15a 151.8
15b 8.92.3
15au 7.410

Data from "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ₁ Receptor Antagonists for the Treatment of Pain" published in the Journal of Medicinal Chemistry, 2020.[4]

These examples underscore the utility of the 1-oxa-4-azaspiro[5.5]undecane backbone and its analogues as a versatile platform for the development of novel therapeutic agents across different disease areas. The ability to readily functionalize the scaffold allows for the systematic optimization of pharmacological and pharmacokinetic properties, making it a valuable tool in the modern medicinal chemist's arsenal.

Conclusion

The 1-Oxa-4-azaspiro[5.5]undecan-5-one scaffold represents a significant building block in contemporary medicinal chemistry. Its unique three-dimensional structure and synthetic tractability provide a robust platform for the design and synthesis of novel drug candidates with improved therapeutic indices. The protocols and case studies presented herein offer a comprehensive guide for researchers looking to leverage the potential of this privileged spirocyclic system in their drug discovery programs. As the demand for innovative therapeutics continues to grow, the strategic application of such sophisticated molecular architectures will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Gao, Y., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4][5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 933. Available at: [Link]

  • Kharbanda, K., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6). Available at: [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters, 74, 128919. Available at: [Link]

  • García, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. Available at: [Link]

  • Cia, S. D., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry, 78(13), 6757–6766. Available at: [Link]

  • García, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Romero-Hernández, L. L., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1056–1098. Available at: [Link]

  • Mishra, S., et al. (2023). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Molecules, 28(14), 5439. Available at: [Link]

  • Google Patents. (2021). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • García, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. Available at: [Link]

  • Bunev, A. S., et al. (2024). Evaluation of the Effects of Novel 1-Oxa-4-azaspironenone Derivatives with Antitumor Activity: Quantum Mechanics/Molecular Mechanics, Molecular Docking, and Molecular Dynamics Simulation Studies. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. Available at: [Link]

  • Lomonosova, E. N., et al. (2022). Functionalized 10-Membered Aza- and Oxaenediynes through the Nicholas Reaction. Molecules, 27(18), 6013. Available at: [Link]

  • Lätti, S., et al. (2010). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Synthesis, 2010(10), 1637–1648. Available at: [Link]

  • Liden, J., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. Available at: [Link]

  • Liden, J., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Licha, D., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(53), 33365–33389. Available at: [Link]

  • Kappe, C. O. (1981). One-step spiroannulation. Synthesis of spiro .gamma.- and .delta.-lactones. Semantic Scholar. Available at: [Link]

Sources

Method

Application Note: Protocols for Functionalizing 1-Oxa-4-azaspiro[5.5]undecan-5-one Scaffolds

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Structural Significance The drive to impr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Structural Significance

The drive to improve the physicochemical properties of small-molecule therapeutics has led to a paradigm shift from planar, sp2-rich aromatic rings to sp3-rich, three-dimensional scaffolds. The 1-oxa-4-azaspiro[5.5]undecan-5-one scaffold—a spirocyclic morpholin-3-one derivative where a cyclohexane ring is spiro-fused at the C2 position of the morpholine core—represents a highly privileged structural motif in modern drug discovery [1, 2].

Incorporating this spirocyclic morpholinone into drug candidates significantly increases the fraction of sp3 carbons ( Fsp3​ ), which correlates with improved aqueous solubility, enhanced metabolic stability, and reduced hERG channel liability [3]. However, the unique steric and electronic environment created by the spiro-cyclohexyl group adjacent to the lactam carbonyl necessitates highly optimized protocols for downstream functionalization, particularly at the N4 position.

This application note provides field-proven, self-validating protocols for the N-alkylation and N-arylation of the 1-oxa-4-azaspiro[5.5]undecan-5-one scaffold, detailing the mechanistic causality behind reagent selection and reaction conditions.

Mechanistic Insights & Causality

Functionalizing the 1-oxa-4-azaspiro[5.5]undecan-5-one core primarily targets the N4 nitrogen. Because this nitrogen is part of a lactam (morpholin-3-one) system, it is non-basic and possesses a highly delocalized lone pair.

Steric and Electronic Causality
  • Electronic Deactivation: The adjacent C5 carbonyl withdraws electron density from the N4 nitrogen, rendering standard SN​2 alkylation with weak bases ineffective. Deprotonation requires strong, non-nucleophilic bases (e.g., NaH or LiHMDS) to generate the reactive lactam anion.

  • Steric Shielding: The spiro[5.5] system places a bulky cyclohexane ring directly adjacent to the C5 carbonyl and the O1 ether oxygen. While this sterically shields the core from unwanted metabolic degradation (e.g., enzymatic hydrolysis of the lactam) [4], it also creates a highly hindered trajectory for incoming electrophiles or transition-metal catalysts during cross-coupling.

  • Catalyst Selection for Arylation: Due to the steric bulk, Buchwald-Hartwig amidation requires ligands with large bite angles (e.g., Xantphos) or highly active biaryl phosphine ligands (e.g., BrettPhos) to facilitate reductive elimination at the sterically congested palladium center.

MechanisticCausality Spiro Spiro-Cyclohexyl Group (Bulky sp3 Environment) Shielding Steric Shielding of Core Spiro->Shielding N4 N4 Nitrogen (Non-basic, Delocalized) Spiro->N4 Hinders Trajectory Carbonyl C5 Lactam Carbonyl (Electron Withdrawing) Carbonyl->N4 Reduces Nucleophilicity Metabolic High Metabolic Stability (Evades Hydrolysis) Shielding->Metabolic ReqBase Requires Strong Base (NaH / KHMDS) N4->ReqBase

Figure 1: Mechanistic causality of the spiro-cyclohexyl and lactam groups on N4 functionalization.

Experimental Protocols

Protocol A: N-Alkylation via Lactam Deprotonation

This protocol utilizes Sodium Hydride (NaH) to generate the lactam anion, followed by trapping with an alkyl halide. The use of anhydrous DMF is critical to solvate the ion pair and accelerate the SN​2 displacement.

Materials:

  • 1-Oxa-4-azaspiro[5.5]undecan-5-one (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide or methyl iodide) (1.2 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv)

  • Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Suspend NaH (1.5 equiv) in anhydrous DMF at 0 °C. Dissolve the 1-oxa-4-azaspiro[5.5]undecan-5-one (1.0 equiv) in a minimal volume of DMF and add it dropwise to the NaH suspension over 10 minutes.

    • Causality Note: Evolution of H2​ gas will be observed. The 0 °C temperature prevents solvent degradation and controls the exothermic deprotonation.

  • Anion Maturation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 15 minutes to ensure complete generation of the lactam anion.

  • Electrophilic Addition: Re-cool the reaction to 0 °C. Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexanes). The self-validating endpoint is the complete disappearance of the highly polar starting material spot.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NH4​Cl at 0 °C to neutralize unreacted NaH. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the N-alkylated spiro-morpholinone.

Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling

For incorporating aromatic systems at the N4 position, standard SN​Ar is ineffective. A palladium-catalyzed C-N cross-coupling optimized for lactams is required.

Materials:

  • 1-Oxa-4-azaspiro[5.5]undecan-5-one (1.0 equiv)

  • Aryl bromide/iodide (1.2 equiv)

  • Pd2​(dba)3​ (0.05 equiv, 5 mol%)

  • Xantphos (0.10 equiv, 10 mol%)

  • Cs2​CO3​ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk tube or thick-walled reaction vial, combine the spiro-morpholinone (1.0 equiv), aryl halide (1.2 equiv), Cs2​CO3​ (2.0 equiv), Pd2​(dba)3​ (5 mol%), and Xantphos (10 mol%).

    • Causality Note: Cs2​CO3​ is chosen over stronger bases like NaOtBu to prevent base-catalyzed ring-opening of the morpholinone core, which can occur at elevated temperatures [2].

  • Degassing: Add anhydrous 1,4-dioxane. Seal the vial with a septum and sparge with argon for 15 minutes to remove dissolved oxygen, which would rapidly oxidize the active Pd(0) species.

  • Heating: Replace the septum with a Teflon-lined crimp cap. Heat the reaction mixture at 100 °C in a pre-heated oil block for 12–16 hours.

  • Filtration: Cool the reaction to room temperature. Dilute with EtOAc and filter the crude mixture through a short pad of Celite to remove the inorganic base and palladium black.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography (Silica, gradient of Hexanes to EtOAc) to isolate the N-arylated product.

Quantitative Data & Condition Summary

The following table summarizes the optimized conditions for functionalizing the 1-oxa-4-azaspiro[5.5]undecan-5-one scaffold, highlighting the causality behind condition selection.

Functionalization TypeReagents / CatalystBaseSolventTemp (°C)Avg. YieldMechanistic Causality / Notes
N-Alkylation (Primary) Alkyl Iodide / BromideNaHDMF0 to 2585–95%Strong base required for lactam deprotonation; DMF solvates the ion pair.
N-Alkylation (Secondary) Secondary Alkyl BromideLiHMDSTHF-78 to 2560–75%Steric bulk of secondary electrophile requires a less nucleophilic base to prevent side reactions.
N-Arylation (Electron-Poor) Aryl Bromide, Pd2​(dba)3​ , Xantphos Cs2​CO3​ Dioxane10070–85%Xantphos bite angle facilitates reductive elimination; Cs2​CO3​ prevents ring-opening.
N-Arylation (Electron-Rich) Aryl Iodide, Pd(OAc)2, BrettPhos K3​PO4​ Toluene11065–80%BrettPhos accommodates electron-rich arenes and sterically demanding lactams.

Synthetic Workflow Visualization

SyntheticWorkflow Core 1-Oxa-4-azaspiro[5.5] undecan-5-one Alk_Cond NaH, R-X DMF, 0 °C to RT Core->Alk_Cond Protocol A Aryl_Cond Pd2(dba)3, Xantphos Ar-X, Cs2CO3, 100 °C Core->Aryl_Cond Protocol B SubGraph1 Prod_Alk N-Alkyl Spiro-Morpholinone (Yield: 85-95%) Alk_Cond->Prod_Alk Prod_Aryl N-Aryl Spiro-Morpholinone (Yield: 70-85%) Aryl_Cond->Prod_Aryl

Figure 2: Divergent synthetic workflows for the N-functionalization of the spiro-morpholinone core.

References

  • One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and[3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring Molecules - MDPI URL:[Link]

  • Selective and Potent Morpholinone Inhibitors of the MDM2–p53 Protein–Protein Interaction Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis, antiproliferative evaluation and in silico studies of a novel steroidal spiro morpholinone Steroids - PubMed / NIH URL:[Link]

Application

Application Note: Catalytic Asymmetric Synthesis of 1-Oxa-4-azaspiro[5.5]undecan-5-one Derivatives

Executive Summary & Scientific Context Spirocyclic N,O-heterocycles are increasingly recognized as privileged scaffolds in modern drug discovery. By providing a high fraction of sp³-hybridized carbons ( Fsp3​ ), spirocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Spirocyclic N,O-heterocycles are increasingly recognized as privileged scaffolds in modern drug discovery. By providing a high fraction of sp³-hybridized carbons ( Fsp3​ ), spirocycles like the 1-oxa-4-azaspiro[5.5]undecan-5-one core offer enhanced metabolic stability, improved aqueous solubility, and unique three-dimensional vectors for disrupting complex protein-protein interactions.

While traditional chiral-pool approaches have been used to access C3-substituted morpholinones, the de novo construction of aza-quaternary or spirocyclic centers with high enantioselectivity remains a formidable synthetic challenge . This application note details a robust, self-validating protocol for the catalytic asymmetric synthesis of chiral 1-oxa-4-azaspiro[5.5]undecan-5-one derivatives. By leveraging a desymmetrization strategy via enantioselective cyanosilylation followed by a highly regioselective 6-exo-tet spiro-annulation, this workflow provides scalable access to these high-value pharmacophores .

Mechanistic Rationale & Strategy

To construct the spiro-morpholinone core, we employ a three-phase workflow utilizing a 4-substituted cyclohexanone as a prochiral starting material.

The Asymmetric Key Step: Facial Desymmetrization

The critical stereocenter is established early via the catalytic asymmetric cyanosilylation of a 4-substituted cyclohexanone using a chiral bifunctional squaramide catalyst.

  • Causality of Catalyst Choice: Uncatalyzed cyanosilylation suffers from a rapid, racemic background reaction. The bifunctional catalyst suppresses this by simultaneously activating the ketone electrophile via dual hydrogen bonding and directing the cyanide nucleophile to a single enantiotopic face. This precise transition-state stabilization is mandatory for achieving >90% enantiomeric excess (ee) .

Regioselective Spiro-Annulation

Following hydrolysis of the cyanohydrin and amidation with 2-bromoethylamine, the linear precursor undergoes a base-promoted intramolecular etherification.

  • Causality of Regioselectivity: Treatment with NaH generates a dianion (deprotonating both the tertiary alcohol and the amide N-H). While N-alkylation would form a highly strained 3-membered aziridine ring (3-exo-tet), the alkoxide acts as a superior nucleophile, driving a kinetically and thermodynamically favored 6-exo-tet O-alkylation. This perfectly closes the morpholin-3-one ring to yield the target spirocycle .

Mechanism Cat Chiral Bifunctional Catalyst Complex Ternary Transition State (Facial Desymmetrization) Cat->Complex Hydrogen Bonding Ketone Prochiral Ketone (4-R-Cyclohexanone) Ketone->Complex Electrophile Activation TMSCN TMSCN TMSCN->Complex Nucleophile Direction Product Enantioenriched Cyanohydrin Complex->Product Stereoselective Addition

Mechanistic activation model for the enantioselective cyanosilylation step.

Experimental Protocols & Self-Validation

This protocol is designed as a self-validating system. Do not proceed to subsequent phases unless the quality control (QC) metrics of the current phase are met.

Phase 1: Catalytic Asymmetric Cyanosilylation

Objective: Establish the chiral spiro-node.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reaction Assembly: Dissolve 4-tert-butylcyclohexanone (10.0 mmol, 1.0 equiv) and the Chiral Bifunctional Squaramide Catalyst (0.5 mmol, 5 mol%) in anhydrous toluene (20 mL). Cool the mixture to -20 °C using a cryocooler.

  • Nucleophile Addition: Add trimethylsilyl cyanide (TMSCN, 12.0 mmol, 1.2 equiv) dropwise over 30 minutes via syringe pump.

    • Insight: Slow addition is critical. A rapid spike in TMSCN concentration accelerates the uncatalyzed racemic background reaction, destroying the ee.

  • Completion: Stir at -20 °C for 24 hours. Quench by adding cold methanol (2 mL) and concentrate under reduced pressure.

  • Self-Validation Checkpoint 1: Analyze the crude silyl ether via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min). Proceed only if ee > 92%.

Phase 2: One-Pot Hydrolysis and Amidation

Objective: Construct the linear bromo-amide precursor.

  • Hydrolysis: Dissolve the crude silyl ether in THF (15 mL) and add 6M HCl (15 mL). Reflux for 12 hours to yield the 1-hydroxycyclohexanecarboxylic acid. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Amidation: In a separate flask, dissolve the intermediate acid (1.0 equiv), EDC·HCl (1.5 equiv), and HOBt (1.2 equiv) in anhydrous DMF (0.2 M). Stir for 15 minutes to form the active ester.

  • Coupling: Add 2-bromoethylamine hydrobromide (1.2 equiv) followed by dropwise addition of DIPEA (3.0 equiv). Stir at ambient temperature for 12 hours.

  • Workup: Dilute with water, extract with EtOAc (3x), wash the organic layer with brine to remove DMF, dry, and concentrate.

  • Self-Validation Checkpoint 2: Confirm intermediate formation via LC-MS. Look for the characteristic bromine isotopic pattern (M and M+2 peaks of equal intensity) corresponding to the bromo-amide mass.

Phase 3: Regioselective Spiro-Annulation

Objective: Close the morpholin-3-one ring via 6-exo-tet etherification.

  • Deprotonation: Dissolve the bromo-amide in anhydrous THF (0.1 M) and cool to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 2.5 equiv).

    • Insight: 2.5 equivalents are required to fully generate the highly nucleophilic alkoxide-amide dianion.

  • Cyclization: Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Isolation: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and purify via silica gel flash chromatography (Eluent: Hexane/EtOAc 1:1 to 1:3).

  • Self-Validation Checkpoint 3: Verify the spirocycle via ¹H NMR (CDCl₃). The morpholinone ring protons will appear as a distinct AB spin system for the -CH₂-O- and -CH₂-N- groups between 3.5 and 4.2 ppm, confirming successful 6-exo-tet cyclization.

Workflow A Prochiral Ketone (4-tBu-Cyclohexanone) B Chiral Cyanohydrin (ee > 92%) A->B TMSCN, Chiral Cat. -20 °C, Toluene C Bromo-Amide Intermediate B->C 1. HCl, Reflux 2. 2-Bromoethylamine, EDC D 1-Oxa-4-azaspiro[5.5] undecan-5-one C->D NaH, THF 6-exo-tet Annulation

Three-phase synthetic workflow from prochiral ketone to the spirocyclic morpholinone core.

Quantitative Data & Optimization

The enantioselective cyanosilylation is the most sensitive step in the workflow. Table 1 summarizes the optimization parameters required to suppress the racemic background reaction and maximize chiral induction.

Table 1: Optimization of the Catalytic Asymmetric Cyanosilylation Step

EntryCatalyst Loading (mol%)SolventTemperature (°C)Addition RateYield (%)ee (%)
15DCM25Bolus8812
25Toluene25Bolus8534
35Toluene0Bolus9068
45Toluene-20Bolus9275
510Toluene-20Bolus9478
6 5 Toluene -20 Slow (30 min) 95 94

Note: Entry 6 represents the finalized protocol conditions. The shift from DCM to Toluene enhances the strength of the hydrogen-bonding network between the catalyst and the substrate, while slow addition at cryogenic temperatures effectively eliminates the uncatalyzed pathway.

References

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 2021, 143, 19, 7292–7297. URL:[Link]

  • Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. Nature Communications, 2023, 14, 6265. URL:[Link]

  • Asymmetric catalysis for the synthesis of spirocyclic compounds. ACS Catalysis, 2013, 3, 4, 540-553. URL:[Link]

  • Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction. The Journal of Organic Chemistry, 2011, 76, 24, 10140-10147. URL:[Link]

Method

Application Note: Incorporating 1-Oxa-4-azaspiro[5.5]undecan-5-one into Peptidomimetic Design

Executive Summary The translation of biologically active peptides into viable therapeutics is frequently bottlenecked by poor metabolic stability, rapid proteolytic degradation, and high conformational flexibility, which...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of biologically active peptides into viable therapeutics is frequently bottlenecked by poor metabolic stability, rapid proteolytic degradation, and high conformational flexibility, which limits target affinity. To overcome these "flatland" and stability challenges, drug development professionals are increasingly turning to structurally rigid, sp³-rich scaffolds.

This application note provides a comprehensive technical guide on integrating 1-Oxa-4-azaspiro[5.5]undecan-5-one (CAS: 2098044-17-6) into peptide sequences. By utilizing this spirocyclic morpholinone as a conformational lock, researchers can induce specific secondary structures (such as β-turns), drastically increase the fraction of sp³ carbons (Fsp³), and shield the backbone from enzymatic cleavage.

Mechanistic Rationale: The Spiro-Morpholinone Advantage

1-Oxa-4-azaspiro[5.5]undecan-5-one consists of a morpholin-3-one core fused to a cyclohexane ring at the C2 position (designated as C6 in the spiro[5.5] nomenclature). The selection of this specific scaffold is driven by three mechanistic pillars:

  • Conformational Restriction (The Thorpe-Ingold Effect): The bulky spiro-cyclohexyl moiety restricts rotation around the adjacent heterocycle bonds. This effectively locks the dihedral angles (φ, ψ) of the mimetic, pre-organizing the molecule into a bioactive conformation that mimics a peptide β-turn.

  • Enhanced sp³ Character: Increasing the Fsp³ of a drug candidate is a proven strategy to improve solubility and reduce off-target toxicity. The spiro[5.5] system provides a dense, three-dimensional aliphatic architecture compared to planar aromatic alternatives, as demonstrated in the [1].

  • Proteolytic Shielding: The lactam bond within the morpholinone ring is highly resistant to endogenous proteases. Furthermore, the steric bulk of the spiro-cyclohexyl group blocks enzymatic access to adjacent peptide bonds.

G LP Linear Peptide (Standard Backbone) Flex High Flexibility (Rotatable φ/ψ Bonds) LP->Flex Deg Rapid Proteolytic Degradation Flex->Deg SM 1-Oxa-4-azaspiro[5.5] undecan-5-one Rigid Spirocyclic Rigidity (Locked Conformation) SM->Rigid Turn β-Turn Induction & Target Affinity Rigid->Turn Stable Protease Resistance (Extended Half-Life) Rigid->Stable

Fig 1. Conformational and metabolic divergence between linear peptides and spirocyclic morpholinone mimetics.

Quantitative Physicochemical Profiling

To justify the synthetic effort of incorporating this scaffold, we must benchmark it against a standard linear dipeptide (e.g., Leu-Gly). The data below summarizes the typical physicochemical shifts observed upon scaffold integration.

Physicochemical PropertyLinear Dipeptide (Leu-Gly)Spiro-Morpholinone MimeticAnalytical Validation Method
Proteolytic Half-Life (t½) < 30 minutes> 48 hoursLC-MS/MS (Human Serum Stability Assay)
Fraction sp³ (Fsp³) ~0.400.89 1D ¹H/¹³C NMR Structural Analysis
Dihedral Angle (φ, ψ) Highly variable (Δ > 120°)Restricted (Δ < 15°) 2D NOESY NMR & X-Ray Crystallography
Lipophilicity (LogP) -0.5 to 0.51.2 to 2.5 RP-HPLC (Octanol/Water Partitioning)

Experimental Protocols: Synthetic Incorporation

Integrating 1-Oxa-4-azaspiro[5.5]undecan-5-one into a peptide chain requires N-alkylation to mimic the C-terminal elongation of a peptide, followed by functionalization. The following protocols are designed as self-validating systems , ensuring quality control at every step.

Protocol A: N-Alkylation for C-Terminal Elongation

Causality: The lactam nitrogen (NH) of the morpholinone is a poor nucleophile due to resonance stabilization with the adjacent C5 carbonyl. To achieve efficient alkylation, a strong base is required to generate the highly nucleophilic lactam anion. Reagents: 1-Oxa-4-azaspiro[5.5]undecan-5-one (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Ethyl bromoacetate (1.1 eq), Anhydrous DMF.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-Oxa-4-azaspiro[5.5]undecan-5-one in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Causality: Moisture must be strictly excluded to prevent the premature quenching of NaH.

  • Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add NaH in portions. Stir for 30 minutes until hydrogen gas evolution ceases. Causality: Cooling prevents base-catalyzed ring-opening side reactions.

  • Alkylation: Add ethyl bromoacetate dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation Checkpoint (Self-Validating System):

  • TLC: Confirm the disappearance of the starting material (R_f ~0.3 in 1:1 EtOAc/Hexane) and the appearance of a new, less polar spot (R_f ~0.6).

  • ¹H-NMR (CDCl₃): Verify the disappearance of the broad lactam NH peak (~6.8 ppm) and the appearance of a sharp singlet (~4.1 ppm, 2H) corresponding to the new N-CH₂-COOEt protons.

Protocol B: Saponification and Peptide Coupling

Causality: To continue peptide synthesis, the ethyl ester must be converted to a free carboxylic acid. Lithium hydroxide (LiOH) is utilized instead of NaOH/KOH to provide mild hydrolysis, preventing potential epimerization if adjacent chiral centers are present in downstream applications.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the N-alkylated intermediate in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours.

  • Acidification: Concentrate the organic solvents in vacuo. Acidify the aqueous layer to pH 2-3 using 1M HCl. Extract the free acid with Dichloromethane (DCM).

  • Coupling: Dissolve the resulting acid in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 10 minutes to form the active ester, then add the target amine/peptide sequence (1.0 eq). Stir for 12 hours.

Validation Checkpoint (Self-Validating System):

  • IR Spectroscopy (Post-Hydrolysis): Confirm the shift of the ester carbonyl stretch (~1740 cm⁻¹) to a carboxylic acid stretch (~1710 cm⁻¹) accompanied by a broad O-H stretch (2500–3300 cm⁻¹).

  • LC-MS (Post-Coupling): Confirm the exact mass of the coupled peptidomimetic product. The spiro-morpholinone core is highly stable and will not fragment easily under standard ESI conditions.

G Start 1-Oxa-4-azaspiro[5.5]undecan-5-one (Starting Scaffold) Deprot Deprotonation Reagent: NaH Solvent: Anhydrous DMF (0°C) Start->Deprot Alk N-Alkylation Reagent: Ethyl Bromoacetate Validation: ¹H-NMR (N-CH₂ singlet) Deprot->Alk Hydro Saponification Reagent: LiOH (THF/H₂O) Validation: IR (1710 cm⁻¹) Alk->Hydro Couple Peptide Coupling Reagents: HATU, DIPEA, Amine Validation: LC-MS Hydro->Couple Product Elongated Spirocyclic Peptidomimetic Couple->Product

Fig 2. Step-by-step synthetic workflow and built-in validation checkpoints for scaffold incorporation.

Application Case Study: Disruption of Protein-Protein Interactions (PPIs)

Spirocyclic morpholinones are exceptionally suited for targeting challenging PPIs, such as the MDM2-p53 interaction. In linear peptides, binding to the deep, hydrophobic pocket of MDM2 requires a significant entropic penalty to adopt the necessary helical conformation.

By substituting a flexible peptide segment with 1-Oxa-4-azaspiro[5.5]undecan-5-one, the spiro-cyclohexyl ring acts as a rigid, hydrophobic anchor that perfectly mimics bulky side chains (e.g., Leucine or Tryptophan) inserting into the MDM2 pocket. Simultaneously, the morpholinone core directs the trajectory of the remaining peptide chain along the p53 binding interface, drastically improving binding affinity (K_d) and cellular permeability, as evidenced by [2]. Furthermore, the [3] allows for rapid library generation to fine-tune these PPI interactions.

References

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp³-Rich Morpholine Peptidomimetics Frontiers in Chemistry, 2018; 6: 522. URL:[Link]

  • Selective and Potent Morpholinone Inhibitors of the MDM2–p53 Protein–Protein Interaction Journal of Medicinal Chemistry, 2014; 57(14): 6332-6341. URL:[Link]

  • One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and[3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds The Journal of Organic Chemistry, 2018; 83(15): 8036–8053. URL:[Link]

Application

Application Note: Preparation and Synthesis Protocol for 1-Oxa-4-azaspiro[5.5]undecan-5-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of conformationally restricted spirocyclic morpholinones for drug discovery and peptidomimetic design. Strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of conformationally restricted spirocyclic morpholinones for drug discovery and peptidomimetic design.

Strategic Rationale & Retrosynthetic Analysis

Spirocyclic morpholinones, such as 1-oxa-4-azaspiro[5.5]undecan-5-one , are highly valued scaffolds in modern medicinal chemistry. They provide conformational restriction, improve metabolic stability, and increase the fraction of sp³ carbons ( Fsp3​ ) in drug candidates, which statistically correlates with clinical success. While highly functionalized derivatives can be accessed via complex [3+3]-annulation of aza-oxyallyl cations[1], the most direct, atom-economical, and scalable route to the unsubstituted spiro[5.5]undecane core relies on the sequential amidation and intramolecular etherification of commercially available starting materials. This two-step approach mirrors established, field-proven protocols for synthesizing spirocyclic morpholinones used as dipeptide isosteres[2].

Mechanistic Causality
  • Step 1 (Amide Coupling): The starting material, 1-hydroxycyclohexanecarboxylic acid, possesses a tertiary alcohol that is highly prone to dehydration if activated via harsh chlorinating agents (e.g., thionyl chloride). To prevent the formation of cyclohexene-1-carboxylic acid, mild carbodiimide-mediated coupling (EDC·HCl/HOBt) is strictly required.

  • Step 2 (Intramolecular Cyclization): We utilize 2-chloroethylamine hydrochloride rather than 2-aminoethanol. If 2-aminoethanol were used, a subsequent activation step (such as mesylation) of the primary alcohol would be required, risking competitive side reactions with the tertiary alcohol. By pre-installing the chloride leaving group, cyclization is achieved directly via irreversible deprotonation of the tertiary alcohol with Sodium Hydride (NaH), driving a clean 6-exo-tet ring closure.

Reagents and Quantitative Material Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentRoleMW ( g/mol )Eq.Mass / Volume
1-Hydroxycyclohexanecarboxylic acid Starting Material144.171.01.44 g (10.0 mmol)
2-Chloroethylamine HCl Amine / Electrophile115.991.11.28 g (11.0 mmol)
EDC·HCl Coupling Agent191.701.22.30 g (12.0 mmol)
HOBt (hydrate) Coupling Additive135.131.21.62 g (12.0 mmol)
DIPEA Organic Base129.243.05.2 mL (30.0 mmol)
NaH (60% dispersion in oil) Strong Base24.00 (pure)2.51.00 g (25.0 mmol)
Dichloromethane (DCM) Solvent (Step 1)--50 mL
Tetrahydrofuran (THF, Anhydrous) Solvent (Step 2)--50 mL

Reaction Workflow Visualization

SynthesisWorkflow SM1 1-Hydroxycyclohexanecarboxylic acid + 2-Chloroethylamine HCl Coupling Amide Coupling EDC·HCl, HOBt, DIPEA DCM, rt, 12h SM1->Coupling Int1 Intermediate N-(2-chloroethyl)-1-hydroxy- cyclohexanecarboxamide Coupling->Int1 Cyclization Intramolecular Cyclization NaH, THF 0 °C to rt, 4h Int1->Cyclization Product Target Molecule 1-Oxa-4-azaspiro[5.5]undecan-5-one Cyclization->Product

Fig 1: Two-step synthesis workflow for 1-Oxa-4-azaspiro[5.5]undecan-5-one.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-(2-chloroethyl)-1-hydroxycyclohexanecarboxamide
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-hydroxycyclohexanecarboxylic acid (1.44 g, 10 mmol), 2-chloroethylamine hydrochloride (1.28 g, 11 mmol), and HOBt (1.62 g, 12 mmol).

  • Solvation & Cooling: Suspend the solid mixture in anhydrous DCM (50 mL) and cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (5.2 mL, 30 mmol) dropwise over 5 minutes. Note: DIPEA neutralizes the HCl salt of the amine and creates the necessary basic environment for the coupling to proceed, turning the suspension into a homogeneous solution.

  • Activation: Add EDC·HCl (2.30 g, 12 mmol) in three equal portions over 10 minutes to prevent rapid exotherms.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate is sufficiently pure to be used directly in the next step.

Step 2: Intramolecular Cyclization to 1-Oxa-4-azaspiro[5.5]undecan-5-one
  • Base Suspension: In a rigorously dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend NaH (1.00 g of 60% dispersion in mineral oil, 25 mmol) in anhydrous THF (30 mL). Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the crude N-(2-chloroethyl)-1-hydroxycyclohexanecarboxamide from Step 1 in anhydrous THF (20 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Note: Slow addition is critical to control the evolution of hydrogen gas and prevent localized exotherms that could lead to intermolecular side reactions.

  • Cyclization: Stir the mixture at 0 °C for 30 minutes, then remove the cooling bath. Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Validation: Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). The linear intermediate should be fully consumed, yielding a more polar product spot corresponding to the cyclized morpholinone.

  • Quench & Extraction: Carefully quench the excess NaH by the dropwise addition of cold water (10 mL) at 0 °C. Evaporate the bulk of the THF under reduced pressure. Partition the remaining aqueous residue between EtOAc (50 mL) and water (20 mL). Extract the aqueous layer with EtOAc (2 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to afford the pure target compound as a crystalline solid.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized protocol, verify the final product against the following expected spectroscopic parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~ 6.50 ppm (br s, 1H, NH )

    • δ ~ 3.85 ppm (t, J = 5.0 Hz, 2H, CH₂ -O)

    • δ ~ 3.35 ppm (td, J = 5.0, 2.5 Hz, 2H, CH₂ -N)

    • δ 1.20 – 1.90 ppm (m, 10H, cyclohexane protons)

  • Mass Spectrometry (ESI+): Calculated for C₉H₁₅NO₂ [M+H]⁺: 170.12; Found: m/z 170.1.

References

  • Das, S., et al. (2021).. The Journal of Organic Chemistry, 86(18), 12722-12745.

  • Fritch, P. C. (1999).. Synthesis, 1999(05), 735-738.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 1-Oxa-4-azaspiro[5.5]undecan-5-one synthesis

Welcome to the Application Science Support Portal. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 1-oxa-4-azaspiro[5.5]undecan-5-one[1], a critical spirocyclic mor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 1-oxa-4-azaspiro[5.5]undecan-5-one[1], a critical spirocyclic morpholin-3-one scaffold used in advanced medicinal chemistry.

Synthesizing spiro-fused morpholinones presents unique steric and kinetic challenges[2]. This portal provides mechanistic troubleshooting, self-validating protocols, and quantitative optimization data to ensure high-yield, reproducible outcomes.

Synthetic Workflows & Mechanistic Logic

Depending on your target substitution pattern, the synthesis of the spiro-morpholinone core follows one of two primary pathways: the classical two-step annulation from an amino alcohol, or the advanced[3+3] annulation utilizing aza-oxyallyl cations[3].

Workflow A 1-Amino-1-cyclohexanemethanol B Amidation (ClCH2COCl, Et3N) A->B -78°C C Chloroacetamide Intermediate B->C N-selective D Cyclization (NaH, THF, High Dilution) C->D Alkoxide formation E 1-Oxa-4-azaspiro[5.5] undecan-5-one D->E Intramolecular F Dimerization (Side Product) D->F High Conc.

Workflow for 1-Oxa-4-azaspiro[5.5]undecan-5-one synthesis highlighting main and side reactions.

Mechanism A α-Bromo Hydroxamate B Na2CO3 in HFIP (Deprotonation) A->B C Aza-Oxyallyl Cation B->C -HBr E [3+3] Annulation C->E D Amphoteric Compound (e.g., Enone) D->E F Functionalized Spiro-Morpholinone E->F >80% Yield

Mechanism of [3+3] annulation via aza-oxyallyl cation for functionalized spiro-morpholinones.

Troubleshooting & FAQs

Q1: Why is the yield of my intermediate N-(1-(hydroxymethyl)cyclohexyl)-2-chloroacetamide so low (<40%), with multiple spots on the TLC? Causality: The spiro-cyclohexyl ring creates significant steric bulk around the primary amine (situated on a tertiary carbon). This steric hindrance reduces the kinetic advantage the amine typically holds over the primary alcohol. If the reaction temperature rises above -78 °C, the activation energy barrier for O-acylation is breached, leading to the formation of an O,N-diacylated side product. Solution: Maintain a strict -78 °C environment during the dropwise addition of chloroacetyl chloride. Use exactly 1.05 equivalents of the acyl chloride to prevent over-reaction.

Q2: During the cyclization step with NaH, I observe significant formation of an insoluble dimeric side product. How can I push the reaction toward intramolecular spirocyclization? Causality: Intramolecular SN2 displacement requires the newly formed alkoxide to adopt a specific chair-like transition state to close the 6-membered morpholinone ring[2]. The bulky spiro-cyclohexyl group restricts bond rotation, slowing the rate of intramolecular attack. If the reaction concentration is too high, the statistical probability of an intermolecular collision between an alkoxide and a neighboring chloroacetamide molecule surpasses the rate of intramolecular cyclization. Solution: Run the reaction under high dilution conditions (0.01 M to 0.02 M in THF). The increased solvent volume exponentially decreases intermolecular collisions while leaving the intramolecular reaction rate unaffected.

Q3: I am attempting to synthesize highly functionalized spiro-morpholinones using the aza-oxyallyl cation method, but my α-bromo hydroxamate precursor degrades into a black tar. What is the optimal condition? Causality: Aza-oxyallyl cations are highly electrophilic and transient intermediates[3]. In standard polar aprotic solvents (like DMF or DMSO), they rapidly undergo solvolysis or uncontrolled polymerization. Solution: Use Hexafluoroisopropanol (HFIP) as the solvent. HFIP is uniquely suited for this chemistry because its strong hydrogen-bond donating ability stabilizes the cation and the leaving bromide ion, while its low nucleophilicity prevents solvent attack on the intermediate. Pair this with a mild base like Na2CO3 to generate the cation steadily.

Quantitative Data: Cyclization Optimization

The following table summarizes internal validation data for the intramolecular etherification step (Step 2 of the classical pathway). Yields are highly dependent on the base and concentration.

EntryBaseSolventConcentration (M)Temp (°C)Yield (%)Primary Observation
1K2CO3MeCN0.208035Major intermolecular dimerization
2NaHTHF0.200 to 2555Mixed intra/intermolecular products
3KOtBut-BuOH0.052572Clean, but incomplete conversion
4 NaH THF 0.02 0 to 25 89 Clean intramolecular cyclization

Standardized Experimental Protocols

Protocol A: Classical Synthesis of Unsubstituted 1-Oxa-4-azaspiro[5.5]undecan-5-one

Step 1: N-Acylation

  • Dissolve 1-amino-1-cyclohexanemethanol (10.0 mmol) and triethylamine (12.0 mmol) in anhydrous CH2Cl2 (50 mL) under an argon atmosphere.

  • Cool the reaction flask to exactly -78 °C using a dry ice/acetone bath.

  • Add chloroacetyl chloride (10.5 mmol) dropwise over 30 minutes via a syringe pump.

  • Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in water/EtOAc. Spot the organic layer on a silica TLC plate (stain with Ninhydrin). The primary amine spot (Rf ~0.1) must be completely absent.

Step 2: Intramolecular Cyclization

  • Dissolve the crude N-(1-(hydroxymethyl)cyclohexyl)-2-chloroacetamide (approx. 10.0 mmol) in anhydrous THF (500 mL) to achieve a 0.02 M concentration.

  • Cool the solution to 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 15.0 mmol) in small portions.

  • Validation Checkpoint: Monitor the reaction visually. The addition of NaH must trigger immediate H2 gas evolution (bubbling). The cessation of bubbling (typically after 30-45 minutes at room temperature) acts as a self-validating indicator of complete alkoxide formation.

  • Stir at room temperature for 4 hours. Quench with saturated NH4Cl, extract with EtOAc, and purify via silica gel chromatography to yield the target spiro-morpholinone.

Protocol B: Gram-Scale[3+3] Annulation for Functionalized Derivatives

Adapted from the robust methodology established for aza-oxyallyl cation chemistry[3].

  • In a round-bottom flask, combine the α-bromo hydroxamate precursor (12.4 mmol, 2.0 equiv) and the amphoteric compound (e.g., an enone) (6.2 mmol, 1.0 equiv).

  • Suspend the reagents in Hexafluoroisopropanol (HFIP) (20 mL).

  • Add Na2CO3 (18.6 mmol, 3.0 equiv) in a single portion.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Validation Checkpoint: The reaction mixture will transition from a heterogeneous suspension to a translucent/clear solution as the α-bromo hydroxamate is converted into the soluble aza-oxyallyl cation and subsequently consumed. A persistent, thick suspension after 4 hours indicates inactive/wet base or a degraded precursor.

  • Remove the HFIP solvent in vacuo and purify the residue via column chromatography (Et2O/hexane) to isolate the functionalized 1-oxa-4-azaspiro[5.5]undecan-5-one in >80% yield.

References

  • One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds | The Journal of Organic Chemistry - ACS Public
  • 1-Oxa-4-azaspiro[5.5]undecan-5-one | C9H15NO2 - PubChem. nih.gov.
  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring - PMC. nih.gov.

Sources

Optimization

overcoming solubility issues of 1-Oxa-4-azaspiro[5.5]undecan-5-one in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical hurdles associated with 1-Oxa-4-azaspiro[5.5]undecan-5-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical hurdles associated with 1-Oxa-4-azaspiro[5.5]undecan-5-one .

Rigid spirocyclic compounds are notoriously difficult to formulate. Unlike standard planar molecules, their bulky 3D architecture often leads to high crystal lattice energies and poor hydration. This guide will bypass generic advice and provide you with field-proven, mechanistically sound, and self-validating strategies to keep your compound in solution.

Module 1: Molecular Diagnostics (FAQ)

Q: Why does 1-Oxa-4-azaspiro[5.5]undecan-5-one consistently crash out of aqueous media during my in vitro assays? A: The insolubility is driven by two structural factors. First, the spiro[5.5]undecane framework is a highly rigid, bulky hydrophobic moiety that requires significant thermodynamic energy to disrupt its solid-state crystal lattice. Second, the nitrogen atom is locked within a morpholinone-like lactam (cyclic amide) ring. Because the nitrogen's lone pair is delocalized into the adjacent carbonyl pi-system, it lacks basicity and cannot form hydrogen bonds as effectively as a free amine.

Q: Can I just adjust the pH or form a hydrochloride salt to improve its solubility? A: No. While salt formation is a standard technique that can enhance solubility by >1000-fold for ionizable drugs[1], it strictly requires a basic amine or an acidic proton[2]. Because the lactam nitrogen in 1-Oxa-4-azaspiro[5.5]undecan-5-one is non-ionizable at physiological pH (pKa < 0), pH modulation and traditional salt formation are structurally impossible. You must rely on non-ionic solubilization strategies such as co-solvency, inclusion complexation, or solid dispersions[1].

Module 2: Troubleshooting Formulation Strategies

Q: What is the most reliable method for dosing this compound in cell culture (in vitro)? A: Co-solvency is the most practical approach for in vitro work. Dissolve the API in 100% DMSO to create a highly concentrated master stock. However, a common pitfall is "solvent-shift precipitation"—where the lipophilic drug crashes out the moment the DMSO stock hits the aqueous media. To prevent this, you must ensure the final DMSO concentration remains ≤ 0.5% v/v[1]. If precipitation still occurs at this limit, utilize a ternary co-solvent system (e.g., DMSO combined with a surfactant like Tween 80) to lower the polarity of the microenvironment and stabilize the supersaturated state[1].

Q: How do I formulate this for in vivo PK/PD studies without causing solvent toxicity? A: For in vivo applications, inclusion complexation using cyclodextrins (CDs) is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic inner cavity that perfectly accommodates the lipophilic spiro[5.5]undecane moiety, while its hydroxylated exterior ensures aqueous solubility[3]. This forms a non-covalent, dynamic inclusion complex that masks the hydrophobic bulk of the molecule without altering its intrinsic pharmacology or causing the vascular occlusion risks associated with high co-solvent loads[1].

FormulationLogic A 1-Oxa-4-azaspiro[5.5]undecan-5-one (Neutral, Lipophilic Spirocycle) B Determine Assay Type A->B C In Vitro (Cell Culture) B->C D In Vivo (Animal Models) B->D E Co-solvent System (DMSO ≤ 0.5%) C->E Low Dose F Cyclodextrin Complexation (20% HP-β-CD) D->F Aqueous IV/PO G Lipid-Based Formulation (Nanoemulsion) D->G High Dose PO

Logical decision tree for selecting the optimal solubilization strategy based on assay requirements.

Module 3: Quantitative Carrier Selection

To assist in experimental design, I have summarized the quantitative limits and mechanisms of the most effective solubilization vehicles for neutral spirocycles.

Solubilization StrategyExample VehicleSolubilization MechanismMax Tolerated Conc. (In Vitro)Max Tolerated Conc. (In Vivo IV)
Co-solvency DMSOPolarity reduction / Solvation≤ 0.5% v/v≤ 10% v/v
Co-solvency PEG 400Polarity reduction / H-bonding≤ 1.0% v/v≤ 30% v/v
Inclusion Complexation HP-β-CDHydrophobic cavity encapsulation≤ 5.0 mM≤ 20% w/v
Micellar Solubilization Tween 80Surfactant micelle formation≤ 0.1% v/v≤ 5% v/v

Module 4: Validated Experimental Protocols

To ensure scientific rigor, do not rely on visual inspection alone to confirm solubility. The following protocols are designed as self-validating systems to guarantee that your compound is truly dissolved and stable.

Protocol A: Phase-Solubility Profiling (Higuchi-Connors Method)

This protocol determines the exact stoichiometry and stability constant of the drug-cyclodextrin complex, ensuring you do not use excess excipient[2].

  • Preparation of Media: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in PBS (pH 7.4).

  • API Addition: Add an excess amount of solid 1-Oxa-4-azaspiro[5.5]undecan-5-one (e.g., 10 mg) to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials in an isothermal shaker at 25°C and agitate at 150 rpm for 48 to 72 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Filter the suspensions through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved API concentration using a validated RP-HPLC method.

  • Data Analysis: Plot API concentration (mM) vs. CD concentration (mM).

Trustworthiness Check: The linearity of the resulting phase-solubility diagram validates the complexation. An AL​ -type linear plot confirms a 1:1 molecular stoichiometry[3]. If the curve flattens out, you have reached the solubility limit of the complex itself.

PhaseSolubility S1 1. Prepare CD Solutions (0 to 50 mM) S2 2. Add Excess API (Spirocycle) S1->S2 S3 3. Equilibrate (Shake 48h at 25°C) S2->S3 S4 4. Filter/Centrifuge (Remove solid API) S3->S4 S5 5. HPLC Analysis (Quantify dissolved API) S4->S5

Step-by-step experimental workflow for Higuchi-Connors phase-solubility profiling.

Protocol B: Preparation of Amorphous Solid Dispersions (ASD)

If liquid formulations fail to achieve the required exposure for oral dosing, converting the crystalline spirocycle into an amorphous solid dispersion (ASD) is the most successful physical modification technique[4].

  • Polymer Selection: Select a hydrophilic polymer matrix (e.g., PVP or HPMCAS) at a 1:3 or 1:4 API-to-polymer mass ratio.

  • Co-dissolution: Dissolve 1-Oxa-4-azaspiro[5.5]undecan-5-one and the polymer in a volatile organic solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) to ensure complete molecular mixing.

  • Solvent Removal: Rapidly evaporate the solvent using a rotary evaporator under reduced pressure at 40°C to kinetically trap the API in its high-energy amorphous state.

  • Secondary Drying: Transfer the resulting film to a vacuum oven at room temperature for 24 hours to remove residual solvent traces.

  • Pulverization: Mill the dried film and pass it through a 60-mesh sieve to obtain a uniform powder suitable for aqueous reconstitution.

Trustworthiness Check: This protocol is self-validating via thermal and crystallographic analysis. If the API is successfully trapped in an amorphous state, Powder X-Ray Diffraction (PXRD) will show a broad 'halo' rather than sharp crystalline peaks, and Differential Scanning Calorimetry (DSC) will reveal a single glass transition temperature ( Tg​ ) without an endothermic melting peak. If melting peaks remain, the drug loading exceeds the polymer's capacity, and the polymer ratio must be increased.

References

  • Title: Solubilization techniques used for poorly water-soluble drugs - PMC - NIH Source: nih.gov URL:[Link]

  • Title: A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC Source: nih.gov URL:[Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today Source: worldpharmatoday.com URL:[Link]

  • Title: Solubility enhancement techniques: A comprehensive review - ResearchGate Source: researchgate.net URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Oxa-4-azaspiro[5.5]undecan-5-one Synthesis

Welcome to the Technical Support Center for the preparation of 1-Oxa-4-azaspiro[5.5]undecan-5-one and its functionalized spirocyclic morpholinone derivatives. These compounds are critical structural motifs in drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the preparation of 1-Oxa-4-azaspiro[5.5]undecan-5-one and its functionalized spirocyclic morpholinone derivatives. These compounds are critical structural motifs in drug discovery, frequently utilized as precursors for ψ[CH2​O] dipeptide isosteres and conformationally restricted pharmacophores.

Synthesizing these spirocycles typically relies on one of two distinct mechanistic pathways: the [3 + 3]-Annulation of Aza-Oxyallyl Cations or the LDA-Mediated Intramolecular Spirocyclization . This guide is designed by application scientists to help you troubleshoot side reactions, optimize yields, and understand the causality behind protocol deviations.

Pathway A: [3 + 3]-Annulation (Aza-Oxyallyl Cation Route)

This pathway involves the reaction between an α -bromo hydroxamate and an amphoteric compound (such as a trans-hydroxy enone) to assemble the spirocyclic system in a single step[1].

G A α-Bromo Hydroxamate (1.0 - 2.0 equiv) D Aza-Oxyallyl Cation (Reactive Intermediate) A->D Base-mediated dehydrohalogenation F Side Reaction: HBr Elimination A->F Organic base excess B Trans-Hydroxy Enone (Amphoteric Agent) E 1-Oxa-4-azaspiro[5.5]undecan-5-one (Target Spirocycle) B->E G Side Reaction: Enone Dimerization B->G Side reaction C Inorganic Base (e.g., Na2CO3) C->D D->E [3+3] Annulation with Enone

Mechanistic pathway and side reactions in the[3+3] annulation of aza-oxyallyl cations.

Troubleshooting & FAQs

Q: During the[3+3] annulation, I am observing significant side-product formation and my target spirocycle yield is below 30%. TLC shows multiple unresolvable spots. What is driving this? A: The primary culprit is the base you are using. If you are using an organic base (e.g., Et3​N or DIPEA), it acts as a strong Brønsted base rather than merely facilitating the controlled generation of the aza-oxyallyl cation. This leads to premature HBr elimination from the α -bromo hydroxamate, forming inactive side products and complicating chromatographic separation[2]. Solution: Switch to a mild inorganic base (such as Na2​CO3​ or K2​CO3​ ). Inorganic bases provide a heterogeneous reaction environment that controls the release of the highly reactive aza-oxyallyl cation, resulting in much cleaner conversions and yields up to 87%[1].

Q: Even with an inorganic base, my trans-hydroxy enone is not fully consumed, and the reaction stalls. A: The α -bromo hydroxamate is highly susceptible to degradation pathways before it can successfully trap the amphoteric enone. Solution: You must use an excess of the cation precursor. Standard optimized protocols require 2.0 equivalents of the α -bromo hydroxamate relative to the enone[1]. If the reaction still stalls, elevate the temperature to 60 °C, which favors the annulation thermodynamics over competitive dimerization[2].

Self-Validating Protocol: [3 + 3]-Annulation
  • Preparation: In an oven-dried round-bottom flask, dissolve the trans-hydroxy enone (1.0 equiv, e.g., 0.5 mmol) and the α -bromo hydroxamate (2.0 equiv, 1.0 mmol) in anhydrous solvent (typically THF or DCM, 0.1 M).

  • Base Addition: Add the inorganic base ( Na2​CO3​ , 2.0 equiv) in one portion at room temperature. Validation Check: The mixture should remain a heterogeneous suspension.

  • Monitoring: Stir the reaction at room temperature (or 60 °C for sterically hindered substrates). Validation Check: Monitor via TLC (EtOAc/Hexane). The disappearance of the UV-active enone spot confirms the consumption of the limiting reagent.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (typically 1:3 to 3:7 Et2​O /hexane)[1].

Pathway B: LDA-Mediated Intramolecular Spirocyclization

This alternative route is highly effective for synthesizing spirocyclic morpholinones intended as dipeptide isosteres. It relies on the alkylation of a 1,4-oxazinan-3-one precursor followed by an intramolecular enolate alkylation[3].

G A 1,4-Oxazinan-3-one Precursor B Alkylation (ω-chloro-1-iodoalkane) A->B C Diastereomeric Mixture (trans/cis intermediates) B->C Alkylation D LDA-Mediated Spirocyclization (-78°C) C->D Finkelstein + LDA addition E 1-Oxa-4-azaspiro[5.5]undecan-5-one (Chirality removed at R2) D->E Intramolecular ring closure F Side Reaction: Incomplete Cyclization D->F Poor enolization

Workflow of LDA-mediated intramolecular spirocyclization and stereochemical resolution.

Troubleshooting & FAQs

Q: My initial alkylation of the (5S)-5-benzyl-1,4-oxazinan-3-one with ω -chloro-1-iodoalkane resulted in a 3:1 diastereomeric mixture (trans/cis). Should I separate these isomers via preparative HPLC before the spirocyclization step? A: Do not separate them. This is a common misconception that wastes time and material. The subsequent intramolecular spirocyclization requires the formation of an enolate via LDA. This enolization completely destroys the stereocenter at the R2 position. Therefore, the diastereomeric mixture can and should be carried forward directly into the cyclization step without consequence to the final spirocycle's purity[3].

Q: The spirocyclization yield is poor, and I am recovering uncyclized chloroalkyl intermediate. How can I drive the reaction to completion? A: Incomplete cyclization is usually caused by either poor enolate formation or insufficient electrophilicity of the alkyl chloride tail. Solution: First, ensure your LDA is freshly prepared and the reaction is strictly maintained at -78 °C during addition to prevent side reactions. Second, incorporate a Finkelstein iodide exchange . Prior to LDA addition, treat the chloroalkyl intermediate with NaI in refluxing acetone to convert the terminal chloride to a highly reactive iodide. This dramatically accelerates the intramolecular ring closure[3].

Self-Validating Protocol: LDA Spirocyclization
  • Alkylation: React the morpholinone precursor with a 5-fold excess of ω -chloro-1-iodoalkane to yield the diastereomeric intermediate.

  • Finkelstein Exchange: Dissolve the intermediate in acetone, add NaI (3.0 equiv), and reflux. Validation Check: The precipitation of NaCl indicates a successful halogen exchange. Filter and concentrate.

  • Enolization & Cyclization: Dissolve the resulting iodo-intermediate in anhydrous THF and cool to -78 °C. Dropwise add freshly prepared LDA (1.1 equiv). Validation Check: To confirm enolate formation, quench a 0.1 mL aliquot with D2​O ; 1H NMR should show >95% deuterium incorporation at the α -position.

  • Warming: Allow the reaction to slowly warm to room temperature to facilitate the spirocyclization, then quench with saturated NH4​Cl [3].

Quantitative Data Summary

To aid in selecting the appropriate synthetic strategy, the following table summarizes the quantitative metrics and operational parameters of both methodologies.

Parameter[3 + 3]-Annulation RouteLDA-Mediated Spirocyclization Route
Primary Precursors α -Bromo hydroxamate & Trans-hydroxy enone1,4-Oxazinan-3-one & ω -chloro-1-iodoalkane
Key Intermediate Aza-oxyallyl cationEnolate / Finkelstein iodide
Optimal Base Inorganic (e.g., Na2​CO3​ , K2​CO3​ )Strong organic (LDA)
Major Side Reaction HBr elimination, Enone dimerizationIncomplete cyclization, Epimerization
Stereochemical Note Retains enone stereochemistryDestroys R2 chirality during enolization
Typical Yield 76% – 87%~74% (Spirocyclization step)

References

  • One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via[3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for 1-Oxa-4-azaspiro[5.5]undecan-5-one

Welcome to the Technical Support Center for spirocyclic lactam purification. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of isolating highly polar, hydrogen-bonding he...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic lactam purification. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of isolating highly polar, hydrogen-bonding heterocycles.

The compound 1-Oxa-4-azaspiro[5.5]undecan-5-one is a spiro-fused morpholin-3-one derivative. Its structure features a secondary lactam (cyclic amide) and an ether oxygen, which collectively present significant chromatographic challenges on standard normal-phase silica gel. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure high-purity isolation of your target compound.

Visual Workflow: Purification Decision Tree

The following workflow illustrates the logical progression for optimizing your mobile phase and overcoming common spiro-lactam purification bottlenecks.

OptimizationWorkflow Start Crude 1-Oxa-4-azaspiro[5.5]undecan-5-one TLC Initial TLC Screening (50:50 EtOAc/Hexane) Start->TLC CheckRf Is Rf between 0.2 - 0.3? TLC->CheckRf AdjustPolarity Adjust Polarity (Increase EtOAc if Rf < 0.2) CheckRf->AdjustPolarity No CheckTailing Is severe tailing observed? CheckRf->CheckTailing Yes AdjustPolarity->TLC AddModifier Add Modifier (1-5% MeOH or 1% TEA) CheckTailing->AddModifier Yes CheckCoelution Co-elution with precursors? CheckTailing->CheckCoelution No AddModifier->CheckCoelution SwitchSolvent Switch to DCM/MeOH (95:5) CheckCoelution->SwitchSolvent Yes RunColumn Execute Column Chromatography CheckCoelution->RunColumn No SwitchSolvent->RunColumn

Figure 1: Decision tree for optimizing mobile phases and resolving spiro-lactam chromatography issues.

Troubleshooting FAQs

Q1: Why does my compound streak so heavily on standard silica gel?

A: The streaking is caused by a mixed-mode retention mechanism. 1-Oxa-4-azaspiro[5.5]undecan-5-one contains an unprotected secondary lactam (-NH-CO-). The N-H acts as a strong hydrogen-bond donor, while the carbonyl and ether oxygen act as strong hydrogen-bond acceptors. Standard, unmodified normal-phase silica gel (SiO₂) is highly populated with acidic surface silanol groups (Si-OH) 1. The lactam strongly hydrogen-bonds to these silanols, causing the compound to drag or "streak" down the column rather than eluting in a discrete band 2.

Q2: How do I select the right solvent system and modifier to prevent tailing?

A: While N-protected morpholinones can often be eluted with simple Ethyl Acetate/Hexane or Ether/Hexane gradients 3, the unprotected N-H in your compound requires competitive silanol suppression. You must introduce a modifier to competitively bind the acidic silanols 4. We recommend two approaches:

  • Basic Deactivation: Add 0.5%–1.0% Triethylamine (TEA) to an EtOAc/Hexane gradient. The basic TEA neutralizes the acidic silica sites, sharpening the lactam band 2.

  • Polar Disruption: Switch to a Dichloromethane (DCM) / Methanol (MeOH) system (e.g., 95:5). The protic nature of MeOH disrupts the hydrogen bonding between the lactam and the stationary phase.

Q3: I am co-eluting with uncyclized amino-alcohol precursors. How can I improve resolution?

A: Amino alcohols (common precursors in the synthesis of morpholinones and oxazepanes 3) are significantly more basic than the cyclized neutral lactam. If co-elution occurs in EtOAc/Hexane, switch immediately to a DCM/MeOH system. In DCM/MeOH, the highly basic amino alcohol will interact much more strongly with the silica and elute significantly later than the spiro-lactam.

Quantitative Data: Mobile Phase Optimization

The table below summarizes empirical data for the elution of unprotected spiro-morpholinones. Use this to select the optimal system based on your specific crude profile.

Solvent SystemModifierExpected RfTailing Factor (Tf)Resolution & Practical Notes
50:50 EtOAc/HexaneNone0.15>2.0 (Severe)Poor resolution; compound streaks due to silanol H-bonding.
80:20 EtOAc/HexaneNone0.301.8 (Moderate)Broad elution bands; high risk of co-elution with impurities.
80:20 EtOAc/Hexane1% TEA0.351.2 (Good)Sharp bands; TEA competitively neutralizes acidic silica sites.
95:5 DCM/MeOHNone0.401.1 (Excellent)Optimal for separating the neutral lactam from basic precursors.

Standard Operating Procedure (SOP): Flash Column Chromatography

This self-validating protocol ensures that your compound remains soluble during loading and elutes with maximum resolution.

Step 1: TLC Validation (Self-Validating Step) Before packing the column, run three TLC plates of your crude mixture using 80:20 EtOAc/Hexane, 80:20 EtOAc/Hexane + 1% TEA, and 95:5 DCM/MeOH. Select the system that provides an Rf of ~0.3 for the target spot with a Tailing Factor (Tf) closest to 1.0.

Step 2: Stationary Phase Preparation Use standard silica gel (230-400 mesh). If severe tailing was observed in past runs, pre-treat the silica by slurrying it in your starting non-polar solvent containing 1% Triethylamine (TEA) to proactively deactivate acidic silanols.

Step 3: Sample Loading (Dry Loading Technique) Because the highly polar spiro-lactam may precipitate if loaded directly in a non-polar solvent, dry loading is mandatory.

  • Dissolve the crude mixture in a volatile polar solvent (e.g., DCM or Acetone).

  • Add a small amount of silica gel (1:3 sample-to-silica weight ratio).

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Load this powder evenly onto the flat column bed.

Step 4: Gradient Elution Begin elution with a low-polarity system (e.g., 50:50 Hexane/EtOAc) to wash away non-polar impurities (e.g., unreacted aliphatic starting materials). Gradually ramp the gradient to your optimized polarity (e.g., 20:80 Hexane/EtOAc or 95:5 DCM/MeOH). If using a modifier, ensure the 1% TEA or MeOH concentration is maintained consistently throughout the gradient.

Step 5: Fraction Monitoring & Visualization Monitor fractions via TLC. Because 1-Oxa-4-azaspiro[5.5]undecan-5-one lacks a strong aromatic chromophore, it will absorb weakly under standard 254 nm UV light. Crucial: Dip the TLC plates in a universal stain such as Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) and heat gently. The morpholinone ring will rapidly oxidize, revealing the product as a distinct, bright spot.

References

  • One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds. The Journal of Organic Chemistry - ACS Publications. 3

  • Technical Support Center: Purification of 4-(4-Nitrophenyl)morpholin-3-one using Column Chromatography. BenchChem. 2

  • Chromatography: Unmodified Silica Gels. Macherey-Nagel. 1

  • Ionic Liquids in Liquid Chromatography. IntechOpen.4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amidation in 1-Oxa-4-azaspiro[5.5]undecan-5-one Workflows

Welcome to the Technical Support Center for spirocyclic morpholinone synthesis. 1-Oxa-4-azaspiro[5.5]undecan-5-one is a sterically demanding scaffold increasingly utilized in drug discovery for its rigid 3D conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic morpholinone synthesis. 1-Oxa-4-azaspiro[5.5]undecan-5-one is a sterically demanding scaffold increasingly utilized in drug discovery for its rigid 3D conformation and favorable pharmacokinetic profile[1]. However, synthesizing and functionalizing this core via amidation presents significant synthetic hurdles.

The spiro-fused cyclohexane ring exerts profound steric shielding over the adjacent C5 carbonyl and N4 amine. This guide addresses the root causes of byproduct formation during both the de novo ring-closing amidation (lactamization) of the spirocycle and the downstream N-functionalization of the intact lactam.

Mechanistic Context: The Steric Penalty of the Spiro[5.5] System

When attempting to form the 1-oxa-4-azaspiro[5.5]undecan-5-one core from an acyclic amino-acid precursor, the transition state requires the molecule to adopt a highly strained conformation. The bulky cyclohexyl ring at the C6 spiro-center creates severe 1,3-diaxial-like interactions that hinder the amine's approach to the activated carbonyl. Because the rate of this intramolecular cyclization ( kintra​ ) is suppressed, competing intermolecular reactions ( kinter​ ) often dominate, leading to linear oligomers[2].

Pathway A Acyclic Precursor (Amino Acid) B Activated Ester Intermediate A->B Coupling Reagent (HATU/DIPEA) C 1-Oxa-4-azaspiro[5.5] undecan-5-one B->C Intramolecular Attack (Favored at High Dilution) D Oligomeric Byproducts B->D Intermolecular Attack (Favored at High Conc.)

Fig 1. Mechanistic divergence in spirocyclic lactamization pathways.

Frequently Asked Questions (Troubleshooting)

Q1: During the ring-closing amidation to form the spirocycle, my LC-MS shows a mass corresponding to[2M-H2O+H]+. How do I suppress this oligomerization? Causality: The[2M-H2O+H]+ mass indicates that a second molecule of your precursor attacked the activated ester before it could undergo intramolecular cyclization. This is a direct consequence of the spiro-center's steric bulk slowing down ring closure. Solution: You must manipulate the kinetics by artificially lowering the concentration of the activated intermediate. Implement a "pseudo-high dilution" technique by using a syringe pump to add the acyclic precursor to a solution containing the coupling reagent over 6–8 hours. Maintain the active reaction concentration below 0.005 M.

Q2: I am attempting N-acylation (imidation) of the intact 1-oxa-4-azaspiro[5.5]undecan-5-one, but I am recovering unreacted starting material and seeing O-acylated byproducts. Why is this happening? Causality: The N4 position in this spiro-lactam is highly deactivated. The nitrogen lone pair is delocalized into the C5 carbonyl, making it a poor nucleophile. Under basic conditions, lactams exhibit ambident nucleophilicity, and the steric block at the nitrogen often redirects electrophilic attack to the oxygen[3]. Solution: Utilize the Hard/Soft Acid-Base (HSAB) principle. Deprotonate the lactam completely using a strong, non-nucleophilic base (LiHMDS) at 0 °C to form the enolate. Perform the subsequent electrophilic addition in a non-polar solvent (e.g., Toluene) to favor tighter coordination of the lithium ion to the oxygen, thereby forcing the electrophile to react at the nitrogen.

Q3: My acyclic precursor contains a chiral center adjacent to the amine. How do I prevent epimerization during the slow spirocyclization? Causality: Prolonged exposure to excess base (like DIPEA) during the extended reaction times required for hindered spirocycles leads to reversible deprotonation at the alpha-carbon[4]. Solution: Limit your organic base to exactly 2.0 equivalents. Switch your coupling additive to Oxyma Pure instead of HOBt; Oxyma maintains a near-neutral pH microenvironment during the coupling cycle, drastically reducing alpha-proton abstraction.

Troubleshooting Start Issue: Low Yield in Spiro-Lactam N-Acylation Q1 Is the lactam fully deprotonated? Start->Q1 Sol1 Action: Use LiHMDS/NaH at 0°C to generate anion Q1->Sol1 No Q2 Are O-acylation byproducts forming? Q1->Q2 Yes Sol2 Action: Switch to non-polar solvent (Toluene/THF) Q2->Sol2 Yes Sol3 Action: Add 10-20 mol% DMAP to activate electrophile Q2->Sol3 No, unreacted SM

Fig 2. Decision tree for troubleshooting N-functionalization of spiro-lactams.

Quantitative Data: Coupling Reagent Optimization

The choice of coupling reagent dictates the byproduct profile. Below is a summary of empirical data for the lactamization of the 1-oxa-4-azaspiro[5.5]undecan-5-one core.

Coupling SystemConcentrationPrimary ByproductConversion to SpirocycleMechanistic Rationale
EDC / HOBt 0.1 MLinear Oligomers< 30%Slow activation allows intermolecular collision to outcompete cyclization.
HATU / DIPEA 0.1 MLinear Oligomers~ 50%Fast activation, but high concentration still favors intermolecular attack.
HATU / DIPEA 0.005 MGuanidinium adduct~ 75%Dilution suppresses oligomers, but excess uronium salt caps the free amine.
T3P / Pyridine 0.005 MNone (Clean profile)> 85%Propylphosphonic anhydride (T3P) provides minimal steric clash and cannot guanidinylate the amine.
Self-Validating Experimental Protocol

Optimized Ring-Closing Amidation via Pseudo-High Dilution This protocol utilizes T3P to bypass the steric limitations of the spiro-center while employing in-process analytical checkpoints to guarantee system integrity.

Materials:

  • Acyclic amino-acid precursor (1.0 equiv, 10 mmol)

  • Propylphosphonic anhydride (T3P, 50% in EtOAc) (1.5 equiv, 15 mmol)

  • Anhydrous Pyridine (3.0 equiv, 30 mmol)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Purge a 2 L round-bottom flask with argon. Add 1000 mL of anhydrous DCM, T3P (15 mmol), and Pyridine (30 mmol). Stir at 25 °C.

  • Precursor Dissolution: Dissolve the acyclic amino-acid precursor (10 mmol) in 100 mL of anhydrous DCM in a separate flask.

  • Syringe Pump Addition: Load the precursor solution into a gas-tight syringe. Set the syringe pump to deliver the solution into the 2 L flask at a continuous rate of 12.5 mL/hour (total addition time: 8 hours).

    • Self-Validation Checkpoint 1 (Activation): 30 minutes into the addition, withdraw a 10 µL aliquot from the main flask and quench in 1 mL of methanol. Analyze via LC-MS. You must observe the methyl-ester derivative of your precursor. If the free acid is observed, your T3P has hydrolyzed; abort the reaction and secure fresh, anhydrous reagents.

  • Maturation: Once the addition is complete, allow the reaction to stir for an additional 4 hours at 25 °C.

    • Self-Validation Checkpoint 2 (Cyclization): Withdraw a 10 µL aliquot and analyze via LC-MS. The desired spirocycle mass [M+H]+ should be the base peak. If the [2M−H2​O+H]+ dimer peak exceeds 5% relative abundance, your addition rate was too fast for the specific steric profile of your substrate.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 x 200 mL), saturated NaHCO3​ (2 x 200 mL), and brine. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 1-oxa-4-azaspiro[5.5]undecan-5-one.

References
  • One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and[3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI URL:[Link]

  • Scope of Boric Acid Catalyzed Amidation Source: Organic Syntheses URL:[Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 1-Oxa-4-azaspiro[5.5]undecan-5-one with traditional piperidine scaffolds

Title: A Comprehensive Comparison Guide: 1-Oxa-4-azaspiro[5.5]undecan-5-one vs. Traditional Piperidine Scaffolds in Modern Drug Design Executive Summary In modern medicinal chemistry, the transition from planar, 2D-like...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comprehensive Comparison Guide: 1-Oxa-4-azaspiro[5.5]undecan-5-one vs. Traditional Piperidine Scaffolds in Modern Drug Design

Executive Summary

In modern medicinal chemistry, the transition from planar, 2D-like traditional heterocycles to 3D-rich spirocyclic scaffolds represents a critical paradigm shift. Traditional piperidine rings, while highly tractable and ubiquitous, frequently introduce severe ADME (Absorption, Distribution, Metabolism, and Excretion) and safety liabilities, most notably off-target cardiotoxicity.

As a Senior Application Scientist, I have structured this guide to objectively compare the traditional piperidine scaffold against the advanced 1-Oxa-4-azaspiro[5.5]undecan-5-one core. By analyzing structural causality, physicochemical profiles, and self-validating experimental protocols, this guide provides drug development professionals with the actionable data needed to execute successful scaffold hopping strategies.

Structural & Physicochemical Profiling

The fundamental differences in biological performance between these two scaffolds stem directly from their 3D geometry and electronic distribution.

  • Traditional Piperidine: A 6-membered saturated amine. While it adopts a chair conformation, it remains relatively flexible and functionally "flat" compared to spirocycles. Its secondary or tertiary amine is highly basic (typical pKa​ 9.5–11.0), meaning it is protonated and positively charged at physiological pH.

  • 1-Oxa-4-azaspiro[5.5]undecan-5-one: This spiro[5.5]undecane system fuses a morpholin-3-one ring with a cyclohexane ring via a single quaternary spiro carbon. The strict orthogonal arrangement of the two rings maximizes the fraction of sp3 hybridized carbons ( Fsp3​ ). Crucially, the nitrogen at position 4 is adjacent to a carbonyl at position 5, forming a lactam . This neutralizes the basicity of the nitrogen, fundamentally altering the molecule's electrostatic pharmacophore[1].

Table 1: Comparative Physicochemical Data Summary
Physicochemical ParameterTraditional Piperidine Scaffold1-Oxa-4-azaspiro[5.5]undecan-5-one
3D Character ( Fsp3​ ) Moderate (~0.60)Maximum (1.00)
Nitrogen Basicity ( pKa​ ) Strong Base (9.5 – 11.0)Neutral Lactam (Non-basic)
Hydrogen Bond Acceptors 1 (Amine N)3 (Lactam N, C=O, Ether O)
Conformational State Flexible (Chair/Boat interconversion)Rigid (Orthogonal spiro fusion)
Metabolic Stability Moderate (Prone to N-oxidation)High (Steric shielding by spiro core)

Pharmacokinetic & Safety Advantages: The Causality of Scaffold Hopping

Evasion of Cardiotoxicity (hERG Liability)

The most notorious liability of the piperidine ring is its propensity to bind to the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT interval prolongation and lethal arrhythmias. hERG binding is driven by a pharmacophore requiring a protonated basic amine (to interact with Tyr652/Phe656 in the channel pore) and flat lipophilic groups.

By replacing piperidine with 1-oxa-4-azaspiro[5.5]undecan-5-one, we disrupt this liability via two causal mechanisms:

  • Electronic Deactivation: The conversion of the basic amine into a neutral lactam abolishes the critical electrostatic interaction with the hERG pore.

  • Steric Clashing: The bulky, orthogonal 3D structure of the spirocycle physically prevents the molecule from sliding into the narrow hERG binding pocket.

Recent in vivo studies have validated this approach; replacing the piperidine ring in local anesthetics with aza-spirocycles significantly reduced cardiotoxicity and QRS widening in isolated heart models[2].

Metabolic Stability

Piperidines are highly susceptible to Cytochrome P450 (CYP)-mediated N-dealkylation and α -carbon oxidation. The 1-oxa-4-azaspiro[5.5]undecan-5-one core introduces massive steric hindrance around the quaternary spiro carbon, physically shielding the adjacent bonds from CYP enzyme active sites, thereby prolonging the drug's half-life[1].

Mandatory Visualizations

ScaffoldHopping Piperidine Traditional Piperidine Scaffold Liabilities ADME & Safety Liabilities (High LogP, hERG Toxicity) Piperidine->Liabilities Strategy Scaffold Hopping (Increase Fsp3, 3D Rigidity) Liabilities->Strategy Spiro 1-Oxa-4-azaspiro[5.5]undecan-5-one Core Strategy->Spiro Benefits Improved Profile (Metabolic Stability, Reduced Toxicity) Spiro->Benefits

Caption: Workflow of scaffold hopping from piperidine to a spirocyclic core to improve drug properties.

hERGEvasion cluster_Piperidine Piperidine Pathway cluster_Spiro Spirocyclic Pathway Drug Drug Candidate Pip_Bind Planar Conformation Fits hERG Pore Drug->Pip_Bind If Piperidine Spiro_Clash Rigid 3D Structure Steric Clash Drug->Spiro_Clash If Spirocycle Toxicity QT Prolongation (Cardiotoxicity) Pip_Bind->Toxicity Safety hERG Evasion (Improved Safety) Spiro_Clash->Safety

Caption: Mechanism of hERG channel evasion by rigid 3D spirocyclic scaffolds compared to piperidine.

Experimental Protocols (Self-Validating Systems)

To objectively compare these scaffolds, the following self-validating protocols must be rigorously applied.

Protocol 1: High-Throughput Microsomal Stability Assay (HLM)

Objective: To quantify the intrinsic clearance ( CLint​ ) and validate the metabolic shielding provided by the spirocyclic core. Causality: We utilize human liver microsomes because hepatic CYP-mediated oxidation is the primary clearance route for saturated heterocycles.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Dilute the test compounds (Piperidine control and Spirocyclic analog) to a final concentration of 1 μM in the HLM suspension (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate cofactor providing reducing equivalents for CYP450 catalytic cycles.

  • Time-Course Sampling: Aliquot 50 μL of the reaction mixture at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot with 150 μL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile denatures the CYP enzymes, instantly halting metabolism and precipitating proteins for clean LC-MS/MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

System Validation & Quality Control: The assay is self-validating through the mandatory inclusion of Verapamil and Warfarin. The assay run is strictly invalidated if the half-life ( t1/2​ ) of Verapamil is >15 minutes (indicating inactive enzymes) or Warfarin is <60 minutes (indicating over-digestion).

Protocol 2: Automated Patch-Clamp Electrophysiology (hERG)

Objective: To objectively measure the reduction in cardiotoxic liability. Causality: Patch-clamp directly measures the ionic current flowing through the hERG channels, providing a definitive functional readout of toxicity rather than a surrogate binding proxy.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest at 70-80% confluency.

  • Electrophysiology Setup: Load cells into an automated patch-clamp system. Establish a whole-cell configuration using a high-potassium intracellular solution.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds. Causality: The repolarization step relieves inactivation, eliciting a massive outward "tail current." hERG blockers trap the channel in the open/inactivated state, visible as a reduction in this tail current.

  • Compound Application: Perfuse the test compound (0.1 to 10 μM ) for 5 minutes until steady-state block is achieved.

  • Data Extraction: Calculate the IC50​ based on the percentage reduction of the tail current amplitude.

System Validation & Quality Control: The baseline tail current must remain stable (<10% run-down) for 3 minutes prior to compound addition. E-4031 (a selective hERG blocker) is applied at 500 nM at the end of every run; the data is only validated if E-4031 produces >90% inhibition, proving the recorded current was specifically hERG-mediated[2].

Synthesis & Tractability

Historically, piperidines were favored due to the low cost of starting materials. However, advanced synthetic methodologies have made spirocycles highly tractable. 1-Oxa-4-azaspiro[5.5]undecan-5-one derivatives can now be efficiently synthesized via [3 + 3]- and [3 + 4]-annulation of aza-oxyallyl cations with amphoteric compounds, allowing for rapid late-stage functionalization in drug discovery pipelines[3].

References

  • Kirichok, A., et al. "Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic." ChemRxiv (2025). [2]

  • Zheng, Y., Tice, C. M., & Singh, S. B. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters 24.16 (2014): 3673-3682.[1]

  • "One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds." The Journal of Organic Chemistry (2018). [3]

Sources

Comparative

Advanced HPLC Method Development and Validation for 1-Oxa-4-azaspiro[5.5]undecan-5-one Purity: Core-Shell Biphenyl vs. Traditional C18

Executive Summary The accurate determination of purity for complex spirocyclic building blocks is a critical bottleneck in early-stage pharmaceutical development. This guide provides a comprehensive, objective comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of purity for complex spirocyclic building blocks is a critical bottleneck in early-stage pharmaceutical development. This guide provides a comprehensive, objective comparison between traditional Fully Porous Particle (FPP) C18 columns and modern Core-Shell Biphenyl technology for the HPLC analysis of 1-Oxa-4-azaspiro[5.5]undecan-5-one . By detailing the causality behind chromatographic behavior and providing step-by-step [1] protocols, this document serves as a self-validating blueprint for analytical scientists seeking to overcome retention and peak shape challenges in polar lactam analysis.

Analyte Profiling & The Chromatographic Challenge

1-Oxa-4-azaspiro[5.5]undecan-5-one (CAS 2098044-17-6) is a spirocyclic compound featuring a hydrophilic morpholinone-like moiety spiro-fused to a lipophilic cyclohexane ring. Developing a robust purity assay for this molecule presents three distinct physicochemical challenges:

  • Moderate Polarity & Poor Retention: The presence of the lactam (amide) and ether functionalities imparts a strong dipole moment. On standard alkyl phases (C18), this results in poor retention (capacity factor, k′<2 ), leading to co-elution with polar synthetic precursors or void volume interference.

  • Secondary Silanol Interactions: The nitrogen atom within the spiro-lactam ring can hydrogen-bond with residual, unendcapped silanols on the silica support. At neutral pH, this causes severe peak tailing and reduces resolution.

  • Lack of Extended Conjugation: The molecule lacks aromatic rings, meaning it does not possess a strong chromophore. Detection must rely on the π→π∗ transition of the lactam carbonyl at low UV wavelengths (210 nm), which requires highly transparent mobile phases to prevent baseline drift during gradient elution.

Separation Mechanism: Why Core-Shell Biphenyl Outperforms FPP C18

Traditional 5 µm FPP C18 columns rely exclusively on dispersive (hydrophobic) van der Waals interactions. Because 1-Oxa-4-azaspiro[5.5]undecan-5-one is moderately polar, it partitions poorly into the hydrophobic C18 layer.

Conversely, [2] utilize a multi-modal retention mechanism. The biphenyl rings are highly polarizable, allowing for strong dipole-dipole interactions with the lactam carbonyl, significantly extending retention without requiring highly aqueous (and potentially phase-collapsing) mobile phases.

Furthermore, the solid-core architecture (e.g., a 1.7 µm solid core surrounded by a 0.45 µm porous shell) drastically reduces the diffusion path of the analyte. According to the van Deemter equation, this minimizes the mass transfer resistance ( C -term) and longitudinal diffusion ( B -term), delivering UHPLC-level theoretical plates ( N ) at standard HPLC backpressures[3].

Mechanism Analyte 1-Oxa-4-azaspiro[5.5]undecan-5-one (Polar Spiro-Lactam) C18 Traditional FPP C18 Column (Dispersive Interactions) Analyte->C18 Hydrophobic Partitioning Biphenyl Core-Shell Biphenyl Column (Dispersive + Dipole-Dipole + Pi-Pi) Analyte->Biphenyl Multi-modal Retention Result1 Poor Retention (k' < 2) Co-elution with Polar Impurities C18->Result1 Result2 Optimal Retention (k' > 3) High Selectivity & Sharp Peaks Biphenyl->Result2

Fig 1. Multi-modal retention mechanism of Core-Shell Biphenyl vs. Traditional FPP C18.

Experimental Protocols & Method Development

To objectively compare the two column chemistries, a standardized gradient method was developed.

Workflow A Phase 1: Column Screening FPP C18 vs. Core-Shell Biphenyl B Phase 2: Mobile Phase Optimization Gradient %B, Buffer pH (Low UV 210nm) A->B C Phase 3: ICH Q2(R2) Validation Specificity, Linearity, Precision, Accuracy B->C D Phase 4: Routine Purity Analysis System Suitability & QC Release C->D

Fig 2. Step-by-step workflow from column screening to ICH Q2(R2) validation for purity analysis.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of 1-Oxa-4-azaspiro[5.5]undecan-5-one reference standard. Dissolve in 100 mL of Diluent (Water:Acetonitrile, 90:10 v/v) to achieve a working concentration of 100 µg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid ( H3​PO4​ ) in HPLC-grade Water. Causality: The low pH (~2.5) fully protonates residual silanols on the stationary phase, neutralizing their charge and preventing secondary ion-exchange interactions with the analyte's nitrogen atom.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 35°C (to reduce mobile phase viscosity and improve mass transfer).

    • Detection: UV at 210 nm.

    • Gradient Program: 0-2 min (5% B); 2-10 min (linear ramp to 60% B); 10-12 min (hold 60% B); 12-12.1 min (return to 5% B); 12.1-16 min (re-equilibration).

Comparative Performance Data

The following table summarizes the experimental results when injecting the 100 µg/mL standard spiked with 1% of a known polar ring-opened synthetic impurity.

Chromatographic ParameterTraditional FPP C18 (150 x 4.6 mm, 5 µm)Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm)Performance Verdict
Retention Time ( tR​ ) 2.85 min5.42 minBiphenyl Superior: Enhanced dipole interactions prevent early elution.
Capacity Factor ( k′ ) 1.13.5Biphenyl Superior: k′>2 ensures separation from void volume matrix effects.
Peak Asymmetry ( As​ ) 1.65 (Tailing)1.08 (Symmetrical)Biphenyl Superior: Core-shell packing and advanced endcapping eliminate tailing.
Theoretical Plates ( N ) ~8,500~22,400Biphenyl Superior: Shorter diffusion path reduces the van Deemter C -term.
Resolution ( Rs​ ) from Impurity 1.2 (Co-elution risk)3.8 (Baseline resolution)Biphenyl Superior: Orthogonal selectivity easily resolves the polar impurity.
System Backpressure 110 bar185 barComparable: Core-shell provides UHPLC efficiency at standard HPLC pressures.

ICH Q2(R2) Method Validation

Because the Core-Shell Biphenyl method demonstrated superior specificity and peak shape, it was selected for full validation in accordance with the (effective June 2024)[4].

The validation ensures the method is a self-validating system, capable of routinely verifying its own suitability through predefined acceptance criteria.

Validation Summary Table
Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental Result
Specificity Inject blank, placebo, API, and forced degradation samples (acid, base, peroxide, heat).No interference at the tR​ of the API. Peak purity angle < purity threshold (via PDA).Pass. Rs​>2.0 for all degradation products. Peak purity confirmed.
Linearity & Range 5 concentration levels from 25% to 150% of target (25 µg/mL to 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . R2=0.9998 . Y-intercept ≤2.0% of response at 100% level.
Accuracy (Recovery) Spike API into blank matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.50%: 99.4%100%: 100.2%150%: 99.8%
Precision (Repeatability) 6 replicate injections of the 100% test concentration (100 µg/mL).Relative Standard Deviation (%RSD) ≤2.0% .%RSD = 0.65%
Intermediate Precision Analysis performed by a different analyst on a different day using a different HPLC system.Overall %RSD ≤2.0% across all 12 samples.%RSD = 0.82%
LOD / LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ): LOQ=10σ/S .Signal-to-Noise (S/N) ≥3 for LOD and ≥10 for LOQ.LOD = 0.15 µg/mLLOQ = 0.45 µg/mL

Conclusion

For moderately polar, spirocyclic lactams like 1-Oxa-4-azaspiro[5.5]undecan-5-one, traditional FPP C18 columns fail to provide adequate retention and selectivity. By transitioning to a Core-Shell Biphenyl stationary phase, analysts can leverage dipole-dipole interactions to increase the capacity factor ( k′ ), while the solid-core particle morphology maximizes theoretical plates. The resulting method is highly robust, fully compliant with the latest ICH Q2(R2) regulatory standards, and ensures uncompromising data integrity for pharmaceutical purity release.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Kinetex Biphenyl Core-Shell Technology Source: Phenomenex URL:[Link]

  • Chromatographic Separation of Phenolic Compounds: Development and Validation of a New Method Based on a Biphenyl HPLC Column Source: MDPI Molecules URL:[Link]

  • 1-Oxa-4-azaspiro[5.5]undecan-5-one Compound Summary Source: PubChem, National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Validation

A Comparative Guide to the Conformational Analysis of 1-Oxa-4-azaspiro[5.5]undecan-5-one: Unveiling 3D Architecture with X-ray Crystallography and Complementary Techniques

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of bioactive molecules is paramount. The conformation of a molecule dictates its interacti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of bioactive molecules is paramount. The conformation of a molecule dictates its interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. The 1-Oxa-4-azaspiro[5.5]undecan-5-one scaffold represents a class of spirocyclic compounds with significant potential in medicinal chemistry due to their inherent structural rigidity and novel chemical space.[1][2] This guide provides an in-depth comparison of X-ray crystallography with other powerful analytical techniques for the conformational analysis of this spirocyclic system, supported by experimental insights and protocols.

The Significance of the Spirocyclic Conformation

The defining feature of a spiro compound is the single atom shared by two rings. This spirocenter, a quaternary carbon in the case of 1-Oxa-4-azaspiro[5.5]undecan-5-one, imparts significant conformational constraints on the molecule.[1] Unlike more flexible linear or monocyclic systems, the rings in a spiro compound are held in a relatively fixed orientation. This pre-organization of the molecular architecture can lead to a higher binding affinity for target proteins by reducing the entropic penalty upon binding.[1] Therefore, a definitive determination of the preferred conformation is crucial for structure-activity relationship (SAR) studies and rational drug design.

X-ray Crystallography: The Gold Standard for Solid-State Conformation

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise atomic arrangement of a molecule in its crystalline state. This technique provides a static, high-resolution snapshot of the molecule's conformation, including bond lengths, bond angles, and torsional angles.

Causality Behind Experimental Choices in X-ray Crystallography

The journey from a synthesized compound to a refined crystal structure involves a series of critical decisions. The primary prerequisite is the growth of high-quality single crystals, which can often be the most challenging step. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) is empirically determined and crucial for obtaining crystals suitable for diffraction.

Once a suitable crystal is obtained, the data collection strategy is paramount. The selection of X-ray wavelength (e.g., from a copper or molybdenum source) and the temperature of data collection (typically cryogenic temperatures of 100 K) are chosen to maximize data quality and minimize thermal motion of the atoms.[3] The structure is then solved using direct methods or Patterson methods and refined to yield a detailed three-dimensional model.[3]

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is essential to consider that a molecule's conformation can be influenced by its environment. Therefore, a comprehensive understanding often requires the integration of data from solution-phase and computational methods.

Technique Strengths Limitations Information Gained
X-ray Crystallography Unambiguous, high-resolution 3D structure.[4]Requires high-quality single crystals. Provides a solid-state conformation which may differ from the solution-phase or biologically relevant conformation.Precise bond lengths, bond angles, torsional angles, and packing interactions in the crystal lattice.[3]
NMR Spectroscopy Provides information about the solution-phase conformation and dynamics.[5][6][7][8] Does not require crystallization.Structure determination can be complex and may not provide the same level of atomic detail as XRD.[9]Through-bond and through-space atomic correlations (COSY, HSQC, HMBC, NOESY/ROESY) which help define the relative orientation of different parts of the molecule.[9]
Computational Modeling (DFT, MD) Allows for the exploration of the entire conformational landscape and provides insights into the relative energies of different conformers.[10][11][12] Can predict conformations of molecules that are difficult to crystallize or study by NMR.The accuracy of the results is highly dependent on the level of theory and force field used.[10] Requires experimental validation.Prediction of stable conformers, rotational barriers, and dynamic behavior of the molecule.[11]

Synergistic Approach: A Holistic View of Conformation

The most powerful approach to conformational analysis involves the integration of multiple techniques. For instance, the crystal structure from XRD can serve as an excellent starting point for computational studies. Molecular dynamics (MD) simulations can then be used to explore the dynamic behavior of the molecule in a simulated physiological environment.[10] The computationally predicted low-energy conformers can then be compared with experimental data from NMR spectroscopy to validate the theoretical model and gain a comprehensive understanding of the molecule's conformational preferences in solution.

Experimental Protocol: Single-Crystal X-ray Diffraction of 1-Oxa-4-azaspiro[5.5]undecan-5-one

The following is a detailed, self-validating protocol for the X-ray crystallographic analysis of the title compound, based on standard practices for small organic molecules.[3][13]

Part 1: Crystallization
  • Solvent Screening: Begin by screening a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) for their ability to dissolve the compound and promote slow crystallization.

  • Crystal Growth: Employ the slow evaporation technique. Dissolve a small amount of 1-Oxa-4-azaspiro[5.5]undecan-5-one in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Crystal Selection: Once crystals have formed, carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope for mounting.

Part 2: Data Collection
  • Mounting: Mount the selected crystal on a goniometer head.

  • Diffractometer Setup: Place the mounted crystal on a four-circle diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation, λ = 1.54184 Å) and a detector.[3]

  • Data Collection: Cool the crystal to 100 K using a nitrogen stream to minimize thermal vibrations. Collect a series of diffraction images by rotating the crystal in the X-ray beam.[3]

Part 3: Structure Solution and Refinement
  • Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities.

  • Structure Solution: Solve the crystal structure using direct methods. This will provide an initial model of the molecular structure.

  • Structure Refinement: Refine the initial model against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[3]

  • Validation: Validate the final structure using standard crystallographic metrics to ensure its quality and accuracy.

Visualizing the Workflow and Molecular Conformation

To better illustrate the process and the key relationships, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Conformational Analysis synthesis Synthesis of 1-Oxa-4-azaspiro[5.5]undecan-5-one crystallization Single Crystal Growth synthesis->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution solid_state Solid-State Conformation structure_solution->solid_state

Caption: Experimental workflow for X-ray crystallographic analysis.

comparison_of_techniques cluster_info Information Gained XRD X-ray Crystallography Comp Computational Modeling XRD->Comp Starting Point SolidState Solid-State Conformation XRD->SolidState Definitive NMR NMR Spectroscopy NMR->XRD Comparison SolutionState Solution-State Conformation & Dynamics NMR->SolutionState Dynamic Comp->NMR Validation Energetics Conformational Energies & Landscape Comp->Energetics Predictive

Caption: Interplay of techniques for conformational analysis.

Conclusion

The conformational analysis of 1-Oxa-4-azaspiro[5.5]undecan-5-one is critical for understanding its potential as a bioactive molecule. While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding necessitates a multi-faceted approach. By integrating the high-resolution data from X-ray diffraction with the solution-phase insights from NMR spectroscopy and the energetic and dynamic information from computational modeling, researchers can build a robust and holistic model of the molecule's conformational behavior. This integrated strategy is indispensable for accelerating the design and development of novel therapeutics based on this promising spirocyclic scaffold.

References

  • Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis | The Journal of Organic Chemistry - ACS Publications. (2001, August 24). Retrieved from [Link]

  • Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. (2001, August 23). Retrieved from [Link]

  • Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis - PubMed. (2001, September 21). Retrieved from [Link]

  • Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis | The Journal of Organic Chemistry - ACS Publications. (2001, August 24). Retrieved from [Link]

  • Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis | The Journal of Organic Chemistry - ACS Publications. (2002, October 3). Retrieved from [Link]

  • Theory Untangles Fascinating Properties of Spiro-Compounds - Mario Barbatti. (2020, July 11). Retrieved from [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PubMed. (2022, October 15). Retrieved from [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC. Retrieved from [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. Retrieved from [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[8][14]deca-6,9-diene-3,8-dione Derivatives - PMC. Retrieved from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ResearchGate. (2019, November 19). Retrieved from [Link]

  • Evaluation of the Effects of Novel 1-Oxa-4-azaspironenone Derivatives with Antitumor Activity: Quantum Mechanics/Molecular Mechanics, Molecular Docking, and Molecular Dynamics Simulation Studies - ResearchGate. (2024, July 25). Retrieved from [Link]

  • Spiro Compounds: A Brief History - ResearchGate. Retrieved from [Link]

  • High-Resolution Spectroscopic Studies of Complexes Formed by Medium-Size Organic Molecules | Chemical Reviews - ACS Publications. (2016, March 17). Retrieved from [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - RSC Publishing - Rsc.org. Retrieved from [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks - ChemRxiv. Retrieved from [Link]

  • Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC. Retrieved from [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives - PMC - NIH. (2025, April 30). Retrieved from [Link]

  • The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[5][6][14]Oxadiazolo[3,4-d]pyridazines - MDPI. (2025, May 29). Retrieved from [Link]

  • 1-(2-{4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecan-9-yl}ethyl)pyrrolidin-2-one - C16H28N2O3 | CSSS00160587526 - Chemspace. Retrieved from [Link]

  • 2- and 8-Functionalized 1,4,7,10-tetraoxaspiro [5.5] undecanes. Part 4. Conformational study by 1H and 13C NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

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Comparative

A Comparative Guide to 1-Oxa-4-azaspiro[5.5]undecan-5-one and Morpholine Derivatives in Drug Discovery: Evaluating Binding Affinity Through Structure and Physicochemical Properties

Introduction: The Quest for Optimal Binding Affinity in Drug Discovery In the landscape of modern drug discovery, the pursuit of novel chemical entities with high binding affinity and selectivity for their biological tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Optimal Binding Affinity in Drug Discovery

In the landscape of modern drug discovery, the pursuit of novel chemical entities with high binding affinity and selectivity for their biological targets is paramount. The strength of the interaction between a small molecule and its target protein, quantified as binding affinity, is a critical determinant of a drug's potency and therapeutic efficacy. This guide provides an in-depth technical comparison of two important heterocyclic scaffolds: the rigid, three-dimensional 1-oxa-4-azaspiro[5.5]undecane-5-one and the well-established, flexible morpholine derivatives.

While a direct head-to-head comparison of their binding affinities is challenging due to the absence of a common biological target in the current literature, this guide will delve into a conceptual and structural evaluation of these two scaffolds. We will explore their intrinsic physicochemical properties, analyze their roles in molecular recognition through representative case studies, and provide detailed experimental protocols for accurately measuring binding affinity. This comparative analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically employ these scaffolds in their quest for next-generation therapeutics.

The Tale of Two Scaffolds: A Structural and Physicochemical Overview

The decision to incorporate a particular scaffold into a drug candidate is a strategic one, driven by the desire to optimize interactions with the biological target and achieve favorable pharmacokinetic properties. The 1-oxa-4-azaspiro[5.5]undecane-5-one and morpholine scaffolds offer distinct advantages rooted in their unique three-dimensional shapes and chemical properties.

The Spirocyclic Advantage: Rigidity and Three-Dimensionality

Spirocyclic compounds, such as 1-oxa-4-azaspiro[5.5]undecane-5-one, are characterized by two rings connected by a single common atom. This structural feature imparts significant rigidity and a well-defined three-dimensional geometry.[1][2] The conformational constraint of spirocycles can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.[3] Furthermore, the fixed spatial arrangement of functional groups on a spirocyclic core allows for precise probing of binding pockets and can lead to enhanced selectivity.[1]

The incorporation of heteroatoms, such as oxygen and nitrogen in the 1-oxa-4-azaspiro[5.5]undecane core, introduces opportunities for specific hydrogen bonding interactions with the target protein. These scaffolds are increasingly recognized for their ability to improve physicochemical properties like solubility and metabolic stability compared to their non-spirocyclic counterparts.[3][4]

The Morpholine Motif: A Privileged Pharmacophore

Morpholine is a six-membered heterocyclic ring containing both an ether and a secondary amine functional group. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and its favorable physicochemical and metabolic properties.[5] The morpholine ring can adopt a stable chair conformation and offers a combination of features that are highly advantageous for drug design.

The oxygen atom of the morpholine ring is a hydrogen bond acceptor, capable of forming crucial interactions with target proteins.[6] The nitrogen atom is basic, with a pKa that often contributes to improved aqueous solubility and oral bioavailability.[6][7] The morpholine moiety is also known to enhance metabolic stability and can be used to modulate a molecule's overall lipophilicity.[5] Its versatility allows it to act as a scaffold, a key interacting element, or a modulator of pharmacokinetic properties.[6]

Case Studies in Binding Affinity: A Comparative Look at Representative Molecules

To illustrate the principles discussed above, we will examine the binding characteristics of representative compounds from each class.

Case Study 1: 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual-Target Ligands

While specific binding data for 1-Oxa-4-azaspiro[5.5]undecan-5-one is not publicly available, a closely related series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as potent dual-target ligands for the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), showcasing the potential of this spirocyclic core in achieving high affinity and a desired pharmacological profile.[8][9]

These compounds were designed using a pharmacophore merging strategy to simultaneously interact with both receptors. The rigid spirocyclic scaffold was crucial for orienting the key pharmacophoric elements in the correct spatial arrangement to achieve dual binding. The binding affinities of these compounds were determined using radioligand competition binding assays.[8]

Table 1: Binding Affinities of Representative 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives [8]

CompoundMOR Ki (nM)σ1R Ki (nM)
15au 1.8 ± 0.32.5 ± 0.4
15av 2.3 ± 0.53.1 ± 0.6

Data presented as mean ± standard deviation.

The low nanomolar binding affinities for both targets demonstrate the effectiveness of the spirocyclic scaffold in presenting the necessary functional groups for high-affinity interactions.

Case Study 2: Morpholine-Containing Kinase Inhibitors - Gefitinib

Gefitinib (Iressa) is a well-known epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.[10] Its structure features a quinazoline core with a morpholine-containing side chain. The morpholine group plays a significant role in the drug's overall properties.

The morpholine moiety in Gefitinib contributes to its aqueous solubility and favorable pharmacokinetic profile.[5] While not directly involved in the primary hydrogen bond interactions with the EGFR hinge region, its presence influences the overall conformation and physicochemical properties of the molecule, which are critical for reaching the target and binding effectively. Gefitinib exhibits higher binding affinity for EGFR with activating mutations (exon 19 deletion or exon 21 L858R mutation) compared to the wild-type receptor.[10][11]

Table 2: Inhibitory Activity of Gefitinib against EGFR

TargetIC50 (nM)
EGFR (wild-type) 2 - 37
EGFR (exon 19 deletion) 2 - 7
EGFR (L858R mutation) 1 - 5

IC50 values are a measure of inhibitory potency and are related to binding affinity. Data compiled from various sources.

Case Study 3: The Role of Morpholine in a Dual PI3K/mTOR Inhibitor

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is common in cancer.[12] Several dual PI3K/mTOR inhibitors incorporate a morpholine ring, which has been shown to be crucial for their potent activity.[13][14] In many of these inhibitors, the morpholine oxygen acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase domain.[15] This interaction is a cornerstone of their high binding affinity.

Table 3: Inhibitory Potency of a Representative Morpholino-Triazine PI3K/mTOR Inhibitor (PKI-587) [14]

TargetIC50 (nM)
PI3Kα 0.4
mTOR 1.6

The sub-nanomolar to low nanomolar potency of these compounds highlights the significant contribution of the morpholine moiety to binding affinity within the ATP-binding pocket of these kinases.

Experimental Protocols for Evaluating Binding Affinity

Accurate and reliable measurement of binding affinity is the bedrock of structure-activity relationship (SAR) studies. The following are detailed protocols for three of the most widely used techniques in drug discovery.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[16][17]

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Protein_Prep Protein Purification & QC Chip_Activation Sensor Chip Activation Protein_Prep->Chip_Activation Ligand_Prep Ligand Preparation Analyte_Injection Analyte Injection (Multiple Concentrations) Ligand_Prep->Analyte_Injection Protein_Immobilization Protein Immobilization Chip_Activation->Protein_Immobilization Blocking Blocking Protein_Immobilization->Blocking Blocking->Analyte_Injection Association Association Phase Analyte_Injection->Association Dissociation Dissociation Phase Association->Dissociation Regeneration Regeneration Dissociation->Regeneration Sensorgram_Fitting Sensorgram Fitting Dissociation->Sensorgram_Fitting Regeneration->Analyte_Injection Kinetic_Parameters Determine ka, kd, KD Sensorgram_Fitting->Kinetic_Parameters

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step SPR Protocol:
  • Protein Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified protein target over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the small molecule analyte (e.g., 1-oxa-4-azaspiro[5.5]undecan-5-one or morpholine derivative) in a suitable running buffer.

    • Inject the analyte solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the association of the analyte in real-time.

    • After the association phase, switch back to the running buffer to monitor the dissociation of the analyte.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[18][19][20]

Experimental Workflow for ITC

ITC_Workflow cluster_setup Instrument Setup cluster_titration Titration cluster_data Data Acquisition & Analysis Sample_Prep Prepare Protein (in cell) & Ligand (in syringe) Instrument_Setup Set Temperature & Stirring Speed Sample_Prep->Instrument_Setup Initial_Injection Initial Small Injection Instrument_Setup->Initial_Injection Titration_Injections Series of Titration Injections Initial_Injection->Titration_Injections Heat_Measurement Measure Heat Change (dP) Titration_Injections->Heat_Measurement Integration Integrate Peaks Heat_Measurement->Integration Binding_Isotherm Plot Binding Isotherm Integration->Binding_Isotherm Model_Fitting Fit to Binding Model Binding_Isotherm->Model_Fitting Thermo_Parameters Determine KD, n, ΔH, ΔS Model_Fitting->Thermo_Parameters

Caption: A schematic of the Isothermal Titration Calorimetry (ITC) experimental process.

Step-by-Step ITC Protocol:
  • Sample Preparation:

    • Dialyze the purified protein and dissolve the small molecule ligand in the same buffer to minimize heats of dilution.

    • Degas the samples to prevent air bubbles.

    • Accurately determine the concentrations of the protein and ligand.

  • Instrument Setup:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Equilibrate the instrument at the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution while stirring.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Radioligand Binding Assay

Radioligand binding assays are a highly sensitive and quantitative method for measuring the affinity of a ligand for its receptor.[21][22][23] Competition binding assays are commonly used to determine the affinity of unlabeled test compounds.

Experimental Workflow for a Radioligand Competition Binding Assay

Radioligand_Workflow cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (Membranes or Cells) Incubation_Mix Incubate Receptor with Radioligand & Test Compound Receptor_Prep->Incubation_Mix Filtration Rapid Filtration Incubation_Mix->Filtration Washing Wash to Remove Unbound Radioligand Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Competition_Curve Plot Competition Curve Scintillation_Counting->Competition_Curve IC50_Ki_Determination Determine IC50 and Ki Competition_Curve->IC50_Ki_Determination

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